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  • Product: Phosphoric acid, dibutyl 2-hydroxyethyl ester
  • CAS: 130525-77-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Properties of Dibutyl 2-Hydroxyethyl Phosphate (DBHP)

Executive Summary Dibutyl 2-hydroxyethyl phosphate (DBHP), systematically known as phosphoric acid dibutyl 2-hydroxyethyl ester, is a specialized hydroxylated organophosphate. As industrial demands shift toward sustainab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibutyl 2-hydroxyethyl phosphate (DBHP), systematically known as phosphoric acid dibutyl 2-hydroxyethyl ester, is a specialized hydroxylated organophosphate. As industrial demands shift toward sustainable and non-leaching materials, DBHP has emerged as a critical intermediate and functional additive. Its terminal hydroxyl group provides a reactive handle for covalent integration into polymer matrices, making it a highly effective reactive flame retardant and a versatile lubricant additive[1][2]. This whitepaper provides an in-depth technical analysis of DBHP’s structural properties, validated synthesis protocols, and mechanistic applications for researchers and materials scientists.

Chemical Identity & Structural Parameters

Understanding the structural descriptors of DBHP is essential for predicting its steric behavior and reactivity during polymerization or biological metabolism. The presence of two hydrophobic butyl chains paired with a hydrophilic 2-hydroxyethyl moiety gives the molecule distinct amphiphilic characteristics[3].

Table 1: Chemical Identifiers & Structural Data

ParameterValueSource
IUPAC Name Dibutyl 2-hydroxyethyl phosphate[3]
CAS Registry Number 130525-77-8[3],[1]
Molecular Formula C₁₀H₂₃O₅P[3]
Molecular Weight 254.26 g/mol [3]
SMILES CCCCOP(=O)(OCCCC)OCCO[3]
InChIKey IHYIUHPLGDTUKJ-UHFFFAOYSA-N[3]
Synonyms DBHP, 2-Hydroxyethyl dibutyl phosphate[3]

Physical & Toxicological Properties

The physical and toxicological profile of DBHP dictates its handling safety and environmental fate. Notably, DBHP exhibits moderate acute toxicity and has been identified as an environmental metabolite of legacy industrial solvents[1][4].

Table 2: Quantitative Physical & Toxicological Data

PropertyValue / DescriptionSource
Monoisotopic Mass 254.1283 Da[3]
Topological Polar Surface Area (TPSA) 65 Ų[3]
XLogP3 (Predicted) 1.3 (Indicates moderate lipophilicity)[3]
Acute Oral Toxicity (LD₅₀) 915 mg/kg (Rat, Oral)[4]
Environmental Role Biotransformation metabolite of Tri-n-butyl phosphate (TBP) in earthworms[1]

Synthesis & Manufacturing Protocol

Synthesizing pure hydroxylated organophosphates is deceptively difficult. Direct reaction of di-n-butyl phosphate with ethylene oxide is reported in patent literature, but often yields a distribution of ethoxylated oligomers[1]. To achieve high purity for research applications, a two-step nucleophilic acyl substitution pathway via a chlorophosphate intermediate is preferred[1].

Step-by-Step Methodology: Two-Step Phosphorylation

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Activation to Di-n-butyl chlorophosphate

  • Causality: Di-n-butyl phosphate is a poor electrophile. Converting the stable P-OH group into a highly reactive P-Cl bond drastically lowers the activation energy required for the subsequent nucleophilic attack by the alcohol[1].

  • Procedure:

    • Dissolve 1.0 equivalent of di-n-butyl phosphate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Dropwise add 1.2 equivalents of oxalyl chloride (or thionyl chloride) at 0 °C.

    • Stir at room temperature for 2 hours until gas evolution (CO₂, CO, or SO₂) ceases.

    • Concentrate under reduced pressure to remove unreacted chlorinating agent, yielding the crude di-n-butyl chlorophosphate.

Step 2: Nucleophilic Substitution with Ethylene Glycol

  • Causality: A massive stoichiometric excess of ethylene glycol is critical to prevent the formation of bridged symmetrical dimers (where one diol reacts with two chlorophosphate molecules). Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed hydrolysis of the newly formed ester bonds[1].

  • Procedure:

    • Dissolve 5.0 equivalents of anhydrous ethylene glycol and 1.5 equivalents of Et₃N in DCM.

    • Cool the solution to 0 °C.

    • Slowly add the crude di-n-butyl chlorophosphate (from Step 1) dropwise over 30 minutes to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Self-Validating Workup

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM. Wash the organic layer repeatedly with brine to remove the excess ethylene glycol and Et₃N·HCl salts. Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation:

    • TLC/Staining: Use a phosphomolybdic acid (PMA) stain to confirm the presence of the hydroxyl group (blue spot).

    • NMR Verification: Monitor the ³¹P NMR shift. The disappearance of the chlorophosphate signal (~4-5 ppm) and the emergence of a single peak at ~ -1.0 ppm confirms the formation of the trialkyl phosphate ester.

SynthesisWorkflow A Di-n-butyl phosphate (Precursor) B Chlorination (Oxalyl Chloride) A->B C Di-n-butyl chlorophosphate (Intermediate) B->C D Ethylene Glycol + Et3N Base C->D E Dibutyl 2-hydroxyethyl phosphate (DBHP) D->E Nucleophilic Substitution

Figure 1: Two-step synthesis workflow for DBHP via a highly reactive chlorophosphate intermediate.

Industrial Applications & Mechanism of Action

Reactive Flame Retardants (FR)

Historically, additive flame retardants suffer from environmental leaching and degradation of the host material's mechanical properties. DBHP solves this through covalent matrix integration . The terminal 2-hydroxyethyl group acts as a reactive site that can undergo condensation reactions with isocyanates (in polyurethanes) or carboxylic acids (in polyesters)[1].

  • Mechanism: Upon thermal degradation, the covalently bound phosphate group promotes char formation (intumescence) on the polymer surface. This carbonaceous char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby extinguishing the flame[1][2].

Lubricant Additives

DBHP is utilized as an anti-wear and extreme-pressure additive in lubricant formulations[2].

  • Mechanism: The polar phosphate headgroup strongly adsorbs onto metal surfaces, forming a protective tribochemical film under high friction conditions. Simultaneously, the dual butyl chains provide excellent steric stabilization and solubility within non-polar hydrocarbon base oils.

Environmental & Biological Relevance

Understanding the environmental lifecycle of organophosphates is a core pillar of sustainable chemistry. DBHP has been identified as a biotransformation product (metabolite) of tri-n-butyl phosphate (TBP) in earthworms[1]. TBP is a ubiquitous industrial solvent and plasticizer.

The metabolic conversion of TBP to DBHP in soil organisms highlights a critical environmental pathway where legacy phosphorus compounds are broken down into more polar, hydroxylated derivatives. This increases their water solubility and mobility in soil matrices, which must be accounted for in environmental risk assessments.

Applications DBHP DBHP (CAS 130525-77-8) FR Reactive Flame Retardant (Polymer Integration) DBHP->FR Condensation Reaction Lube Lubricant Additive (Tribofilm Formation) DBHP->Lube Surface Adsorption Metab Environmental Metabolite (from Tri-n-butyl phosphate) DBHP->Metab Earthworm Biotransformation

Figure 2: Mechanistic pathways defining the industrial applications and environmental fate of DBHP.

References

  • National Center for Biotechnology Information. "Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392". PubChem.
  • Beijer, S. (2025). "Closing the phosphorus loop: Recovery, recycling and sustainable design". UvA-DARE (Digital Academic Repository).
  • Environmental Protection Agency (EPA). "Acute Oral Toxicity - EPA". EPA.gov.
  • "The route towards sustainable production of ethylene glycol from a renewable resource, biodiesel waste: A Review". ResearchGate.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of phosphoric acid dibutyl 2-hydroxyethyl ester. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of phosphoric acid dibutyl 2-hydroxyethyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a comprehensive understanding of the characterization process.

Introduction: The Significance of Structural Verification

Phosphoric acid dibutyl 2-hydroxyethyl ester is an organophosphate ester with potential applications in various chemical and biomedical fields. Accurate and unambiguous structural confirmation is a cornerstone of its development and application, ensuring purity, stability, and predictable reactivity. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint of the compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For phosphoric acid dibutyl 2-hydroxyethyl ester, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

  • Sample Preparation: Accurately weigh 5-25 mg of the purified phosphoric acid dibutyl 2-hydroxyethyl ester and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved; if necessary, gently vortex or sonicate the tube.[1] The solution should be free of any particulate matter.

  • Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve high-resolution spectra.[1]

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3]

The expected proton chemical shifts (δ) and multiplicities for phosphoric acid dibutyl 2-hydroxyethyl ester are summarized in Table 1. The protons of the two butyl groups are diastereotopic due to the chiral phosphorus center, which may lead to more complex splitting patterns than simple first-order analysis would suggest.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
-CH₃ (Butyl)~0.9Triplet6HJ(H,H) ≈ 7
-CH₂-CH₃ (Butyl)~1.4Sextet4HJ(H,H) ≈ 7
-O-CH₂-CH₂ - (Butyl)~1.6Quintet4HJ(H,H) ≈ 7
P-O-CH₂ - (Butyl)~4.0Multiplet4HJ(H,H) ≈ 7, J(P,H) ≈ 7
-OHVariable (broad)Singlet1H-
P-O-CH₂ -CH₂-OH~4.1Multiplet2HJ(H,H) ≈ 5, J(P,H) ≈ 7
-CH₂-OH~3.8Triplet2HJ(H,H) ≈ 5

Table 1: Predicted ¹H NMR Data for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester in CDCl₃.

The signals for the methylene groups attached to the phosphate oxygen atoms are expected to be downfield due to the deshielding effect of the electronegative oxygen and phosphorus atoms.[3] They will also exhibit coupling to the phosphorus nucleus, resulting in a more complex multiplet. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Instrument Setup: The experiment is run on the same NMR spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans is typically needed compared to ¹H NMR to obtain a good signal-to-noise ratio.

The predicted chemical shifts for the carbon atoms are presented in Table 2. The carbons closer to the electronegative oxygen and phosphorus atoms will be shifted further downfield.

Assignment Chemical Shift (δ, ppm)
-C H₃ (Butyl)~14
-C H₂-CH₃ (Butyl)~19
-O-CH₂-C H₂- (Butyl)~32
P-O-C H₂- (Butyl)~67
P-O-C H₂-CH₂-OH~65
-C H₂-OH~61

Table 2: Predicted ¹³C NMR Data for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester in CDCl₃.

³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Center

³¹P NMR is a highly specific technique for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom.

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrument Setup: The spectrometer is tuned to the ³¹P frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.

    • Referencing: Chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

For phosphate esters of the type (RO)₃P=O, the ³¹P chemical shift is expected to be in the range of 0 to -5 ppm. The specific chemical shift is sensitive to the nature of the alkyl groups.

Assignment Chemical Shift (δ, ppm)
P ~ -1

Table 3: Predicted ³¹P NMR Data for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For a liquid sample, a single drop is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[4]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.[4]

  • Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. The instrument's software automatically subtracts the background.

  • Cleaning: The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

The key functional groups in phosphoric acid dibutyl 2-hydroxyethyl ester will give rise to characteristic absorption bands, as summarized in Table 4.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3500-3200Strong, Broad
C-H stretch (alkane)2960-2850Strong
P=O stretch~1260Strong
C-O stretch (alcohol & ester)1260-1000Strong
P-O-C stretch~1030Strong

Table 4: Predicted FT-IR Data for Phosphoric acid dibutyl 2-hydroxyethyl ester.

The broad O-H stretching band is a hallmark of the alcohol functional group, arising from hydrogen bonding.[5][6] The strong P=O stretch is characteristic of phosphate esters. The C-O stretching region will likely show multiple strong bands due to the different C-O bonds in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like organophosphate esters.[7][8]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[9][10] A typical concentration is in the range of 1-10 µg/mL.[9]

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: The sample is ionized using an electrospray source in positive ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

The expected molecular weight of phosphoric acid dibutyl 2-hydroxyethyl ester (C₁₀H₂₃O₅P) is 254.13 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 255.14. Adducts with sodium [M+Na]⁺ (m/z ≈ 277.12) or potassium [M+K]⁺ (m/z ≈ 293.10) may also be present.

Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for organophosphate esters include the loss of alkyl or alkoxy groups. For the target molecule, characteristic fragment ions could include those resulting from the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, or the loss of the 2-hydroxyethyl group.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of phosphoric acid dibutyl 2-hydroxyethyl ester relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Purified_Sample Purified Dibutyl 2-Hydroxyethyl Phosphate NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purified_Sample->NMR Dissolve in deuterated solvent FTIR FT-IR Spectroscopy Purified_Sample->FTIR Direct application (ATR) MS Mass Spectrometry Purified_Sample->MS Dilute in ESI solvent Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Connectivity & Stereochemistry FTIR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report

A logical workflow for the spectroscopic characterization of a compound.

Conclusion

The combination of ¹H, ¹³C, and ³¹P NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive framework for the characterization of phosphoric acid dibutyl 2-hydroxyethyl ester. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the structure and purity of this compound, a critical step in its journey from synthesis to application.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • PIKE Technologies. (n.d.). FT-IR SAMPLING TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (2007, April). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Retrieved from [Link]

  • (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Van der Made, R. M., & van der Knaap, M. C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 717-733. Retrieved from [Link]

  • (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Van der Made, R. M., & van der Knaap, M. C. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(9), 835-851. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Semantic Scholar. (2017, February 7). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Retrieved from [Link]

  • (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • U.S. National Library of Medicine. (2012, December 4). 31P-edited diffusion-ordered 1H NMR spectroscopy for the spectral isolation and identification of organophosphorus compounds related to chemical weapons agents and their degradation products. Retrieved from [Link]

  • (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • University of Illinois School of Chemical Sciences. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2012, September 26). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C. Retrieved from [Link]

  • arXiv. (n.d.). NMR of 31P Nuclear Spin Singlet States in Organic Diphosphates. Retrieved from [Link]

  • (n.d.). IR: alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • JETIR.org. (n.d.). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Retrieved from [Link]

  • (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2026, March). ¹H NMR (a), ¹³C NMR (b), and ³¹P NMR (c) spectra of EPE; FTIR spectra.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • U.S. National Library of Medicine. (2006, June 29). FTIR spectroscopy of alcohol and formate interactions with mesoporous TiO2 surfaces. Retrieved from [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P NMR chemical shifts for various types of organophosphorus esters.⁶,⁷,¹⁰–¹² …. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. Retrieved from [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • U.S. National Library of Medicine. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

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Foundational

Thermodynamic Properties and Phase Equilibria of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester Solutions

A Technical Whitepaper for Separation Scientists and Process Engineers Executive Summary The purification of phosphoric acid and the extraction of high-value metal ions rely heavily on liquid-liquid extraction (LLE) util...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Separation Scientists and Process Engineers

Executive Summary

The purification of phosphoric acid and the extraction of high-value metal ions rely heavily on liquid-liquid extraction (LLE) utilizing organophosphorus compounds. While tributyl phosphate (TBP) remains the industry standard, the pursuit of higher selectivity and unique thermodynamic profiles has led to the investigation of functionalized analogues. Phosphoric acid dibutyl 2-hydroxyethyl ester —commonly referred to as dibutyl 2-hydroxyethyl phosphate (DBHP) —represents a critical advancement in this space [1].

By introducing a terminal hydroxyl (-OH) group to one of the alkyl chains, DBHP acts as a bifunctional extractant. This whitepaper provides an in-depth analysis of the thermodynamic properties of DBHP solutions, detailing the causality behind its phase behavior, the driving forces of its extraction mechanisms, and the self-validating experimental protocols required to model its liquid-liquid equilibria.

Structural Thermodynamics: The Causality of Bifunctionality

To understand the thermodynamic behavior of DBHP solutions, one must analyze the molecular architecture of the extractant. DBHP (CAS: 130525-77-8) possesses an amphiphilic structure that fundamentally alters the extraction thermodynamics compared to unfunctionalized alkyl phosphates.

  • The Phosphoryl Core (P=O): Acts as a strong Lewis base, facilitating dipole-dipole interactions and coordinate covalent bonding with target solutes (e.g., protons in phosphoric acid or metal cations).

  • The Dibutyl Chains: Provide the necessary hydrophobicity to ensure the extractant remains predominantly in the organic phase. The displacement of water molecules by these chains during complexation provides a positive entropic ( ΔS>0 ) driving force.

  • The 2-Hydroxyethyl Group (-OH): This is the defining feature of DBHP. The hydroxyl group acts as both a hydrogen bond donor and acceptor.

Causality in Experimental Design: The addition of the -OH group shifts the extraction mechanism from an entropy-driven process (typical of TBP) to an enthalpy-driven process [2]. The formation of secondary hydrogen bonds between the -OH group and the solute releases significant thermal energy ( ΔH<0 ). However, this functional group also increases the aqueous solubility of DBHP. Therefore, experimentalists must carefully select an aliphatic diluent (such as dodecane or methylcyclohexane) to suppress extractant leaching into the aqueous phase and maintain a stable liquid-liquid phase boundary.

Table 1: Physicochemical Properties of DBHP
PropertyValueSource
IUPAC Name Dibutyl 2-hydroxyethyl phosphatePubChem [1]
CAS Number 130525-77-8PubChem [1]
Molecular Formula C10H23O5PPubChem [1]
Molecular Weight 254.26 g/mol PubChem [1]
Topological Polar Surface Area 65 ŲPubChem [1]

Liquid-Liquid Equilibrium (LLE) Modeling

The thermodynamic modeling of DBHP in aqueous-organic systems requires precise LLE data. The phase behavior of the ternary system (Water + Phosphoric Acid + DBHP/Diluent) is typically correlated using local composition models such as NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) [3].

These models rely on binary interaction parameters ( τij​ and τji​ ) to predict activity coefficients ( γ ). Because DBHP can self-associate via hydrogen bonding, the UNIQUAC model—which explicitly accounts for molecular size and shape differences through volume ( r ) and surface area ( q ) parameters—often yields superior root-mean-square deviation (RMSD) fits compared to NRTL.

Thermo_Forces DBHP DBHP Molecule (Bifunctional Extractant) P_O Phosphoryl Group (P=O) Dipole-Dipole Interactions DBHP->P_O OH 2-Hydroxyethyl Group (-OH) Hydrogen Bonding DBHP->OH Alkyl Dibutyl Chains Hydrophobic Effect DBHP->Alkyl Thermo Extraction Thermodynamics ΔG = ΔH - TΔS P_O->Thermo Exothermic (ΔH < 0) OH->Thermo Exothermic (ΔH < 0) Alkyl->Thermo Entropy Driven (ΔS > 0)

Fig 1: Thermodynamic driving forces in DBHP-mediated extraction.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental workflows must incorporate internal validation mechanisms. Below are the standard protocols for determining phase equilibria and extraction thermodynamics for DBHP solutions.

Protocol A: Determination of LLE Phase Diagrams (Cloud Point & Titration)

This protocol establishes the binodal curve and tie-lines for the DBHP extraction system.

  • Preparation: Prepare binary mixtures of DBHP (in dodecane) and water at varying mass fractions in thermostated jacketed glass cells (298.15 K, 308.15 K, 318.15 K).

  • Binodal Curve Determination: Titrate the binary mixtures with concentrated phosphoric acid until the solution transitions from turbid to clear (cloud point method).

  • Tie-Line Equilibration: Mix specific compositions within the biphasic region. Agitate vigorously for 4 hours, then allow to settle for 12 hours in a centrifuge to ensure complete phase separation.

  • Phase Analysis:

    • Aqueous Phase: Analyze phosphoric acid concentration via potentiometric acid-base titration.

    • Organic Phase: Determine water content using Karl Fischer titration; quantify DBHP/acid complexes via FTIR spectroscopy.

  • Self-Validation Step (Othmer-Tobias Correlation): To prove mass balance integrity, plot the Othmer-Tobias equation: ln[(1−w33​)/w33​]=a+bln[(1−w11​)/w11​] , where w33​ is the mass fraction of DBHP in the organic phase and w11​ is the mass fraction of water in the aqueous phase. Rule: If the linear regression coefficient ( R2 ) is <0.99 , the tie-line data violates mass conservation (likely due to micro-emulsion formation) and the data point must be discarded and repeated.

LLE_Workflow A Aqueous Phase (H3PO4 + H2O) C Phase Mixing & Equilibration (Thermostated Shaker, 298-318 K) A->C B Organic Phase (DBHP + Diluent) B->C D Phase Separation (Centrifugation) C->D E Aqueous Phase Analysis (Acid-Base Titration) D->E F Organic Phase Analysis (Karl Fischer & FTIR) D->F G Thermodynamic Modeling (NRTL / UNIQUAC) E->G F->G

Fig 2: Experimental workflow for LLE thermodynamic modeling.

Protocol B: Isothermal Titration Calorimetry (ITC) for ΔH Measurement

To precisely quantify the enthalpic contribution of the 2-hydroxyethyl group, ITC is utilized.

  • Cell Preparation: Load the calorimetric cell with a 0.05 M solution of DBHP in dodecane.

  • Titrant Preparation: Load the injection syringe with a 0.5 M aqueous solution of phosphoric acid.

  • Titration: Perform 25 sequential injections of 2 μL at 298.15 K, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Self-Validation Step (Blank Subtraction): Perform a control titration injecting the aqueous acid into pure dodecane (without DBHP). Subtract the integrated heat of this blank from the raw extraction data. Rule: If the heat of dilution (blank) exceeds 10% of the total heat of complexation, the diluent is interacting too strongly with the aqueous phase, and an alternative inert diluent must be selected to isolate the DBHP thermodynamics.

Quantitative Thermodynamic Profiling

Based on structural analogues and LLE modeling [2][3], the thermodynamic parameters for DBHP complexation highlight its unique behavior. The highly negative enthalpy dictates that extraction efficiency will decrease as temperature increases (Le Chatelier's Principle), making DBHP highly effective for low-temperature recovery operations.

Table 2: Thermodynamic Parameters for DBHP-H3PO4 Complexation (298.15 K)

Note: Values are representative of hydroxylated organophosphate extraction systems derived via ITC and Van 't Hoff analysis.

ParameterSymbolValue RangePrimary Driving Force
Gibbs Free Energy ΔG -15 to -25 kJ/molSpontaneous complexation and phase transfer
Enthalpy ΔH -30 to -45 kJ/molExothermic H-bonding (-OH) and dipole interactions (P=O)
Entropy TΔS -15 to -20 kJ/molLoss of conformational degrees of freedom upon complexation

References

  • Title: Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Closing the phosphorus loop: Recovery, recycling and sustainable design Source: UvA-DARE (Digital Academic Repository, University of Amsterdam) URL: [Link]

  • Title: Purification of Phosphoric Acid by Liquid‐Liquid Equilibrium Source: IntechOpen URL: [Link]

Exploratory

In vitro toxicity and safety data for phosphoric acid dibutyl 2-hydroxyethyl ester

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Profile of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester and Related Organophosphates Foreword for the Research Professional The robust assessment of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicological and Safety Profile of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester and Related Organophosphates

Foreword for the Research Professional

The robust assessment of a chemical's safety profile is the bedrock of responsible innovation in the pharmaceutical and chemical industries. For novel or sparsely studied compounds like Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester, a comprehensive understanding of potential hazards is paramount. However, direct toxicological data for such specific molecules is often limited in publicly accessible literature.

This technical guide is structured to address this reality. It serves as a deep dive into the principles and methodologies of in vitro safety assessment, using data from structurally related organophosphate esters as a scientifically-grounded proxy to build a predictive toxicological profile for the target compound. We will proceed from the most definitive available data—local tissue effects like skin and eye irritation—to more complex systemic endpoints such as genotoxicity and endocrine disruption.

Our approach is rooted in the principle of "read-across," a cornerstone of modern toxicology. By examining the established profiles of close structural analogs, we can make informed, conservative predictions about the safety of the target molecule. This guide will not only present the available data but will also meticulously detail the causality behind the selection of specific in vitro assays, providing the detailed, step-by-step protocols necessary for replication and validation in your own laboratories. Each protocol is presented as a self-validating system, grounded in internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD).

This document is designed for the discerning researcher who requires not just data, but a framework for critical thinking and experimental design in the realm of predictive toxicology.

Section 1: Skin Corrosion and Irritation Potential

1.1. Mechanistic Rationale and Predictive Insights

The initial interaction of any topically applied or occupationally exposed chemical is with the skin. Therefore, assessing the potential for skin corrosion (irreversible tissue damage) or irritation (reversible inflammation) is a primary step in any safety evaluation. For organophosphate esters, the potential for local irritancy is a known hazard class. Data on the closely related Phosphoric acid, dibutyl ester indicates it is corrosive to the skin. This finding strongly suggests a high probability of similar properties for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester due to structural similarities.

The gold-standard in vitro approach for this endpoint is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439 (for irritation) and 431 (for corrosion). These models consist of human-derived keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, complete with a functional stratum corneum. The predictive power of this assay lies in its high biological relevance; a chemical's ability to penetrate the stratum corneum and induce cytotoxicity in the underlying keratinocyte layers is the primary mechanism of irritation and corrosion in vivo.

1.2. Summary of Available Data (Read-Across)

The following data is for the surrogate chemical, Phosphoric acid, dibutyl ester, tested in an in vitro study compliant with OECD TG 431.

Test SubstanceExposure TimeMean Tissue Viability (%)GHS Classification
Phosphoric acid, dibutyl ester3 minutes64.4%Corrosive
Phosphoric acid, dibutyl ester60 minutes1.8%Corrosive

Classification based on OECD TG 431 criteria: A substance is identified as corrosive if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

1.3. Detailed Experimental Protocol: In Vitro Skin Irritation (OECD TG 439)

This protocol outlines the procedure for assessing skin irritation potential using a validated RhE model.

  • RhE Tissue Preparation:

    • Receive commercially available RhE tissue kits (e.g., EpiDerm™, EpiSkin™) and place tissues in provided 6- or 24-well plates with assay medium.

    • Equilibrate tissues by incubating overnight at 37°C, 5% CO₂.

  • Test Substance Application:

    • Remove tissues from the incubator. Apply 25 µL (for liquids) or 25 mg (for solids, wetted with water) of the test substance directly onto the surface of the tissue.

    • For the Negative Control, apply 25 µL of sterile Phosphate Buffered Saline (PBS).

    • For the Positive Control, apply 25 µL of 5% Sodium Dodecyl Sulfate (SDS).

    • Ensure even spreading over the tissue surface.

  • Exposure and Post-Incubation:

    • Expose the tissues to the test substance for 42-60 minutes at room temperature[1].

    • After exposure, thoroughly wash the tissues with PBS to remove all residual test substance.

    • Transfer the washed tissues to new wells containing fresh assay medium.

    • Incubate for a post-exposure period of 42 hours at 37°C, 5% CO₂ to allow for the development of cytotoxic effects[1].

  • Viability Assessment (MTT Assay):

    • Prepare a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in fresh medium.

    • Transfer each tissue to a new well containing the MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a blue/purple formazan precipitate.

    • Remove tissues from the MTT solution and gently blot dry.

    • Place each tissue into a new tube or well containing an appropriate solvent (e.g., isopropanol) to extract the formazan.

    • Agitate for at least 2 hours at room temperature to ensure complete extraction.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis and Interpretation:

    • Calculate the percentage viability for each tissue relative to the negative control: % Viability = (OD_test_substance / OD_negative_control) * 100

    • Classification: The test substance is classified as an irritant (GHS Category 2) if the mean tissue viability is ≤ 50%[2].

1.4. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_post Phase 3: Post-Exposure & Viability cluster_analysis Phase 4: Analysis prep Equilibrate Reconstructed Human Epidermis (RhE) Tissues Overnight apply Apply Test Substance, Positive Control (SDS), & Negative Control (PBS) prep->apply expose Expose for 42-60 min at Room Temperature apply->expose wash Thoroughly Wash Tissues with PBS expose->wash post_incubate Transfer to Fresh Medium & Incubate for 42 hours wash->post_incubate mtt_incubate Incubate with MTT (3 hours, 37°C) post_incubate->mtt_incubate extract Extract Formazan Dye with Isopropanol mtt_incubate->extract read Read Optical Density (570 nm) extract->read calc Calculate % Viability vs. Negative Control read->calc classify Classify as Irritant if Viability ≤ 50% calc->classify

Caption: Workflow for the OECD TG 439 In Vitro Skin Irritation Test.

Section 2: Serious Eye Damage and Eye Irritation Potential

2.1. Mechanistic Rationale and Predictive Insights

The ocular surface is highly sensitive, and assessing a chemical's potential to cause serious eye damage (irreversible effects) or eye irritation (reversible effects) is critical. As with skin, corrosive chemicals are generally considered to cause irreversible eye damage. Given the data for the surrogate, Phosphoric acid, dibutyl ester, a high potential for serious eye damage should be assumed for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester.

In vitro alternatives to the traditional Draize rabbit eye test are well-established and rely on various principles. The Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) uses excised bovine corneas and measures changes in light-transmitting properties (opacity) and epithelial integrity (permeability to fluorescein dye) as indicators of damage. Reconstructed Human Cornea-like Epithelium (RhCE) models (OECD TG 492) function similarly to the skin models, using cytotoxicity as the primary endpoint to predict irritation potential[3][4][5]. These methods are highly effective at identifying severe irritants and corrosives.

2.2. Summary of Available Data (Read-Across)

While specific in vitro eye irritation data is not available for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester, the Australian Industrial Chemicals Introduction Scheme (AICIS) report on the surrogate, Phosphoric acid, dibutyl ester , concludes that since the chemical is corrosive to the skin, it is also considered to cause irreversible effects on the eyes. This is a standard toxicological inference.

2.3. Detailed Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

  • RhCE Tissue Preparation:

    • Upon receipt, place the RhCE tissue inserts into wells containing pre-warmed assay medium.

    • Equilibrate the tissues in an incubator (37°C, 5% CO₂) for a period specified by the manufacturer (typically at least 1 hour).

  • Test Substance Application (for Liquids):

    • Remove tissues from the incubator and place them in a new 24-well plate.

    • Apply 30 µL of the test chemical directly to the apex of the corneal epithelium.

    • Apply 30 µL of PBS as the Negative Control and 30 µL of Methyl Acetate as the Positive Control.

  • Exposure and Rinsing:

    • Expose the tissues for 30 minutes at room temperature.

    • After exposure, thoroughly rinse the epithelial surface with a stream of PBS to remove the test substance.

  • Post-Exposure Incubation:

    • Transfer the rinsed tissues to new wells containing fresh medium.

    • Incubate for a 2-hour post-exposure period at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay):

    • The MTT viability assessment protocol is identical to the one described for the Skin Irritation Test (Section 1.3, Steps 4 & 5). Tissues are incubated with MTT solution for 3 hours, followed by formazan extraction and spectrophotometric reading at 570 nm.

  • Data Analysis and Interpretation:

    • Calculate the percentage viability for each tissue relative to the negative control.

    • Classification: The test substance is classified as causing no irritation (GHS No Category) if the mean tissue viability is > 60%[5]. If viability is ≤ 60%, the substance is considered an irritant (GHS Category 1 or 2), and further testing may be required to distinguish between the two.

2.4. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_post Phase 3: Post-Exposure & Viability cluster_analysis Phase 4: Analysis prep Equilibrate Reconstructed Human Cornea-like Epithelium (RhCE) Tissues apply Apply Test Substance, Positive & Negative Controls prep->apply expose Expose for 30 min at Room Temperature apply->expose wash Thoroughly Rinse Tissues with PBS expose->wash post_incubate Transfer to Fresh Medium & Incubate for 2 hours wash->post_incubate mtt_incubate Incubate with MTT (3 hours, 37°C) post_incubate->mtt_incubate extract Extract Formazan Dye with Isopropanol mtt_incubate->extract read Read Optical Density (570 nm) extract->read calc Calculate % Viability vs. Negative Control read->calc classify Classify as No Irritation if Viability > 60% calc->classify G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Treatment cluster_harvest Phase 3: Cell Processing cluster_analysis Phase 4: Analysis prep Culture Mammalian Cells (e.g., TK6, CHO) cyto_test Perform Preliminary Cytotoxicity Assay to Determine Dose Range prep->cyto_test treat_s9 Treat cells with Test Substance, Positive & Negative Controls (+S9 Metabolic Activation) cyto_test->treat_s9 treat_no_s9 Treat cells with Test Substance, Positive & Negative Controls (-S9 Metabolic Activation) cyto_test->treat_no_s9 cyto_b Add Cytochalasin B to Block Cytokinesis treat_s9->cyto_b treat_no_s9->cyto_b harvest Harvest Cells after 1.5-2.0 Cell Cycles cyto_b->harvest slide_prep Prepare & Stain Slides (e.g., Giemsa, DAPI) harvest->slide_prep score Microscopically Score 2000 Binucleated Cells per Dose for Micronuclei slide_prep->score classify Positive if Dose-Dependent or Significant Increase in Micronucleated Cells score->classify G cluster_prep Phase 1: Cell Culture cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Interpretation culture Culture H295R Adrenal Carcinoma Cells seed Seed Cells in Multi-well Plates and Allow to Attach culture->seed expose Expose Cells to Test Substance and Controls for 48 hours seed->expose cytotox Run Parallel Cytotoxicity Assay expose->cytotox collect_media Collect Culture Media expose->collect_media measure_hormones Measure Testosterone and Estradiol via ELISA or LC-MS collect_media->measure_hormones analyze Normalize Hormone Levels to Vehicle Control measure_hormones->analyze interpret Positive if Significant, Dose-Dependent Change in Hormone Production analyze->interpret

Caption: Workflow for the OECD TG 456 H295R Steroidogenesis Assay.

References

  • U.S. Food and Drug Administration (FDA). (2016). Pharmacology/Toxicology NDA Review and Evaluation for XIIDRA (lifitegrast ophthalmic solution). Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Phosphoric acid, dibutyl ester: Human health tier II assessment. Available at: [Link]

  • Ajshef, A. A., et al. (2014). Genotoxicity of phthalates. Arh Hig Rada Toksikol, 65(3), 259-270. Available at: [Link]

  • National Institute of Technology and Evaluation (NITE), Japan. SIDS Initial Assessment Report for Dibutyl Phosphate (CAS No. 107-66-4). Available at: [Link]

  • Safety Data Sheet. (2017). Phosphoric acid modified methacrylate. Available at: [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance phosphoric acid, mixed esters with 2-hydroxyethyl methacrylate, for use in food contact materials. EFSA Journal, 18(5), e06120. Available at: [Link]

  • PubChem. Phosphoric acid, dibutyl 2-hydroxyethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • OECD SIDS. (2005). SIDS Initial Assessment Profile for Phosphoric acid (CAS No. 7664-38-2). Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Dibutyl Phthalate: Human health hazard assessment. Available at: [Link]

  • Caporossi, L., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. International Journal of Molecular Sciences, 24(21), 15993. Available at: [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2020). Safety assessment of the substance phosphoric acid, mixed esters with 2-hydroxyethyl methacrylate, for use in food contact materials. PubMed. Available at: [Link]

  • Kleinsasser, N. H., et al. (2000). Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells. Environmental and Molecular Mutagenesis, 35(3), 189-194. Available at: [Link]

  • Pipan-Zemljic, S., et al. (2023). Endocrine Disrupting Activity of Mixtures Composed of Pharmaceuticals and Nanoplastics. Environ. Sci. Proc., 27(1), 84. Available at: [Link]

  • Sant, K. E., et al. (2021). Di-butyl phthalate (DBP) induces defects during embryonic eye development in zebrafish. Reproductive Toxicology, 106, 67-75. Available at: [Link]

  • O'Brien, K. A., et al. (1994). An in vitro study of the eye irritation potential of new shampoo formulations. Toxicology in Vitro, 8(2), 257-261. Available at: [Link]

  • Corrêa, G. O. P., et al. (2021). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]

  • STERLAB. SKIN IRRITATION TEST FOR THE PREDICTION OF ACUTE SKIN IRRITATION OF CHEMICALS WITH STERLAB'S RHE. Available at: [Link]

  • Czernych, R., et al. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. Polish Journal of Environmental Studies, 32(3), 2071-2077. Available at: [Link]

  • OMPG. (2026). OECD 439 – In vitro skin irritation. Available at: [Link]

  • ResearchGate. (2021). Dibutyl Phthalate Induced Oxidative Stress and Genotoxicity on Adult Zebrafish (Danio rerio) Brain. Available at: [Link]

  • Liman, R., et al. (2021). Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes. BioMed Research International. Available at: [Link]

  • Lee, J., & Cho, S. (2023). Effects of Endocrine-Disrupting Chemicals on Human Health. Journal of Clinical Chemistry, 43(2), 65-73. Available at: [Link]

  • Institute for In Vitro Sciences (IIVS). Eye Irritation Time-to-Toxicity Test using Reconstructed Human Corneal Epithelium (RhCE) Models. Available at: [Link]

  • Cosmetic Ingredient Review. (2016). Safety Assessment of Phosphoric Acid and Its Simple Salts as Used in Cosmetics. Available at: [Link]

  • Danish Environmental Protection Agency. (2015). List of Endocrine Disrupting Chemicals. Available at: [Link]

  • Kim, D., et al. (2021). ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test. International Journal of Molecular Sciences, 22(22), 12492. Available at: [Link]

  • Queen's University Belfast. In vitro profiling of the potential endocrine disrupting activities affecting steroid and aryl hydrocarbon receptors of compound. Available at: [Link]

  • ECETOC. (1990). JACC Report No. 14: Tris-(2-butoxyethyl)-phosphate. Available at: [Link]

  • Lee, M., et al. (2023). Preliminary Study on an Alternative Test Method with MCTT HCE™ for Ocular Irritation Test of Ophthalmic Medical Devices. Toxics, 11(4), 312. Available at: [Link]

  • Costin, G. E., & Raabe, H. (2009). IN VITRO SAFETY TESTING STRATEGY FOR SKIN IRRITATION USING THE 3D RECONSTRUCTED HUMAN EPIDERMIS. Romanian Journal of Biochemistry, 46(2), 177-186. Available at: [Link]

  • Al-Senosy, N. K., et al. (2018). THE PHTHALATE DBP-INDUCED CYTOTOXICITY AND APOPTOSIS VIA GENE EXPRESSION OF p53, Bcl2 AND Bax IN TUMOR CELL LINES. Egyptian Journal of Genetics and Cytology, 47(2), 319-335. Available at: [Link]

  • PubChemLite. Dibutyl 2-hydroxyethyl phosphate (C10H23O5P). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Mechanisms of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract Phosphoric acid dibutyl 2-hydroxyethyl ester is an organophosphate compound of interest in various chemical and biomedical fields, including its po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoric acid dibutyl 2-hydroxyethyl ester is an organophosphate compound of interest in various chemical and biomedical fields, including its potential application as a prodrug moiety or as a functionalized building block in materials science. This technical guide provides a comprehensive overview of the principal synthetic pathways for this molecule, detailing the underlying reaction mechanisms, experimental protocols, and key considerations for achieving high purity and yield. Two primary synthetic routes are explored: the sequential phosphorylation of alcohols using phosphorus oxychloride and the ring-opening of ethylene oxide with dibutyl phosphate. This document serves as a practical resource for researchers and professionals engaged in the synthesis and application of functionalized phosphate esters.

Introduction

Organophosphate esters are a diverse class of compounds with wide-ranging applications, from industrial chemicals to crucial biomolecules. The targeted synthesis of unsymmetrical phosphate esters, such as phosphoric acid dibutyl 2-hydroxyethyl ester (C₁₀H₂₃O₅P, CAS No. 130525-77-8), presents unique challenges and opportunities.[1][2] The presence of both hydrophobic butyl chains and a hydrophilic 2-hydroxyethyl group imparts an amphiphilic character to the molecule, making it a candidate for applications in drug delivery, surface chemistry, and polymer science.[3] This guide elucidates the chemical principles and practical methodologies for the synthesis of this specific organophosphate, providing a foundation for its further investigation and application.

Synthesis Pathway 1: Sequential Phosphorylation using Phosphorus Oxychloride

A robust and widely applicable method for the synthesis of unsymmetrical phosphate esters involves the stepwise reaction of phosphorus oxychloride (POCl₃) with two different alcohols.[4] This pathway offers a high degree of control over the final product structure. The synthesis of phosphoric acid dibutyl 2-hydroxyethyl ester via this route can be envisioned as a two-step process: the formation of dibutyl chlorophosphate followed by its reaction with ethylene glycol.

Mechanism

The reaction proceeds through a series of nucleophilic acyl substitution reactions at the phosphorus center.

  • Formation of Dibutyl Chlorophosphate: In the first step, two equivalents of n-butanol react with one equivalent of phosphorus oxychloride. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. This reaction is typically carried out in the presence of a tertiary amine base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct, preventing side reactions and driving the reaction to completion.[5] The product of this step is the intermediate, dibutyl chlorophosphate.

  • Reaction with 2-Hydroxyethanol (Ethylene Glycol): The second step involves the reaction of the isolated dibutyl chlorophosphate with 2-hydroxyethanol. Again, the hydroxyl group of 2-hydroxyethanol attacks the phosphorus atom, displacing the remaining chloride ion. A base is also used in this step to scavenge the generated HCl.

  • Hydrolysis: The resulting triester is then carefully hydrolyzed to yield the final product, phosphoric acid dibutyl 2-hydroxyethyl ester.

Synthesis Pathway 1 POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Dibutyl Chlorophosphate POCl3->Intermediate + 2 n-BuOH, Base nBuOH n-Butanol (2 eq.) nBuOH->Intermediate Base1 Base (e.g., Pyridine) Base1->Intermediate Product_triester Tributyl 2-hydroxyethyl phosphate Intermediate->Product_triester + 2-Hydroxyethanol, Base EG 2-Hydroxyethanol (Ethylene Glycol) EG->Product_triester Base2 Base Base2->Product_triester Final_Product Phosphoric acid dibutyl 2-hydroxyethyl ester Product_triester->Final_Product Hydrolysis H2O Water (Hydrolysis) H2O->Final_Product

Caption: Sequential phosphorylation using phosphorus oxychloride.

Experimental Protocol

This protocol is adapted from general methods for the synthesis of unsymmetrical phosphate esters.[4][5][6]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous n-butanol

  • Anhydrous 2-hydroxyethanol (ethylene glycol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

Step 1: Synthesis of Dibutyl Chlorophosphate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (1.0 eq.) and anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • A solution of anhydrous n-butanol (2.0 eq.) and anhydrous pyridine (2.1 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The precipitated pyridinium hydrochloride is removed by filtration under an inert atmosphere.

  • The filtrate, containing the crude dibutyl chlorophosphate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

  • Cool the filtrate containing dibutyl chlorophosphate to 0 °C in an ice bath.

  • A solution of anhydrous 2-hydroxyethanol (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous diethyl ether is added dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • The reaction mixture is then washed sequentially with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the premature hydrolysis of phosphorus oxychloride and the chlorophosphate intermediates, which would lead to the formation of unwanted phosphoric acid byproducts.[5]

  • Low Temperature: The initial reaction is highly exothermic. Maintaining a low temperature during the addition of the alcohols helps to control the reaction rate and minimize the formation of side products, such as alkyl chlorides.[7]

  • Use of a Base: A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids acid-catalyzed side reactions.[5]

  • Stepwise Addition: The sequential addition of the two different alcohols allows for the controlled synthesis of the unsymmetrical phosphate ester. Adding all reactants at once would result in a statistical mixture of different phosphate esters.[4]

Synthesis Pathway 2: Ring-Opening of Ethylene Oxide with Dibutyl Phosphate

An alternative and more atom-economical approach is the direct reaction of dibutyl phosphate with ethylene oxide. This pathway involves the nucleophilic ring-opening of the epoxide by the phosphate anion.

Mechanism

The reaction is typically base-catalyzed. A base is used to deprotonate dibutyl phosphate, forming the more nucleophilic dibutyl phosphate anion. This anion then attacks one of the carbon atoms of the ethylene oxide ring in an Sₙ2 fashion, leading to the opening of the strained three-membered ring and the formation of the 2-hydroxyethyl ester.

Synthesis Pathway 2 DBP Dibutyl Phosphate DBP_anion Dibutyl Phosphate Anion DBP->DBP_anion Deprotonation Base Base Base->DBP_anion Intermediate Alkoxide Intermediate DBP_anion->Intermediate Nucleophilic Attack EO Ethylene Oxide EO->Intermediate Final_Product Phosphoric acid dibutyl 2-hydroxyethyl ester Intermediate->Final_Product Protonation H_source Proton Source H_source->Final_Product

Caption: Ring-opening of ethylene oxide with dibutyl phosphate.

Experimental Protocol

This protocol is based on general procedures for the ring-opening of epoxides with phosphate nucleophiles.

Materials:

  • Dibutyl phosphate

  • Ethylene oxide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dioxane)

Procedure:

  • To a solution of dibutyl phosphate (1.0 eq.) in anhydrous THF under a nitrogen atmosphere, add a catalytic amount of a suitable base (e.g., sodium hydride).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phosphate anion.

  • Cool the reaction mixture to 0 °C and slowly bubble in ethylene oxide gas or add a solution of ethylene oxide in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or ³¹P NMR).

  • The reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution).

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is performed by column chromatography.

Causality Behind Experimental Choices
  • Base Catalyst: The deprotonation of dibutyl phosphate significantly increases its nucleophilicity, facilitating the attack on the electrophilic carbon of the ethylene oxide ring.[8]

  • Aprotic Solvent: An aprotic solvent like THF is used to avoid protonating the nucleophilic phosphate anion and to prevent it from reacting with the solvent.

  • Controlled Addition of Ethylene Oxide: Ethylene oxide is a gas at room temperature and is highly reactive. Slow and controlled addition is necessary for safety and to manage the exothermicity of the reaction.

Data Presentation and Characterization

The successful synthesis of phosphoric acid dibutyl 2-hydroxyethyl ester should be confirmed by standard analytical techniques.

ParameterPathway 1 (POCl₃)Pathway 2 (Ethylene Oxide)
Typical Yield 60-80%70-90%
Purity High, but may contain traces of other phosphate estersGenerally high, with potential for oligomerization if excess ethylene oxide is used.
Key Reagents POCl₃, n-butanol, 2-hydroxyethanol, baseDibutyl phosphate, ethylene oxide, base
Advantages High control over stoichiometryAtom-economical, fewer steps
Disadvantages Generates HCl byproduct, requires multiple stepsEthylene oxide is a hazardous gas

Characterization Data (Predicted):

  • ¹H NMR: Signals corresponding to the butyl groups (triplets and multiplets between 0.9 and 4.1 ppm) and the 2-hydroxyethyl group (multiplets around 3.7 and 4.2 ppm). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbon atoms of the butyl and 2-hydroxyethyl chains.

  • ³¹P NMR: A single peak in the characteristic region for phosphate esters.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (254.26 g/mol ) should be observed.[2]

Conclusion

This technical guide has outlined two primary and viable synthetic pathways for the preparation of phosphoric acid dibutyl 2-hydroxyethyl ester. The sequential phosphorylation method using phosphorus oxychloride offers a high degree of control and is a well-established route for unsymmetrical phosphate esters. The ring-opening of ethylene oxide with dibutyl phosphate presents a more direct and atom-economical alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The provided mechanistic insights and detailed protocols serve as a valuable resource for the successful synthesis and further exploration of this functionalized organophosphate compound in various scientific and developmental applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Dibutylphosphinite.
  • Szalai, Z., Kis, A. S., Jozsef, S., & Keglevich, G. (n.d.). Synthesis of racemic diethyl and dibutyl α-hydroxyethylphosphonates (1a and 1b), as well as α-hydroxyethyl-diarylphosphine oxides (1c–e).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.).
  • PubChemLite. (n.d.).
  • ResearchGate. (n.d.). Dibutyl phosphate catalyzed commercial relevant ring-opening polymerizations to bio-based polyesters | Request PDF.
  • Tsubaki, K., Shimooka, H., Kitamura, M., & Okauchi, T. (2019).
  • Sartillo-Piscil, F., Quintero, L., & Garcia, J. (2018). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. PMC.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Phosphate esters synthesis reaction | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). Phosphoric acid, dibutyl 2-hydroxyethyl ester. PubChem.
  • Royal Society of Chemistry. (n.d.). Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes. Polymer Chemistry.
  • BenchChem. (2025).
  • Ueda, M., & Endo, T. (2013).
  • OECD SIDS. (n.d.).
  • Synapse. (2024, June 14).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2024, November 20). Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). US7241504B2 - Diols formed by ring-opening of epoxies.
  • Sigma-Aldrich. (n.d.).
  • Journal of Nuclear and Radiochemistry. (2021). Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO 3 Medium. Journal of Nuclear and Radiochemistry, 43(6), 502-508.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Mowery, M. E., & Evans, D. A. (2003).
  • Van de Vijver, R., & Dehaen, W. (2018).
  • Zhang, Y., & He, J. (2021).

Sources

Exploratory

Degradation pathways of phosphoric acid dibutyl 2-hydroxyethyl ester in environmental samples

Whitepaper: Environmental Degradation Pathways of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHP) Executive Summary Phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP), also known as dibutyl 2-hydroxyethyl phosphate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Environmental Degradation Pathways of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHP)

Executive Summary

Phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP), also known as dibutyl 2-hydroxyethyl phosphate, is a non-halogenated organophosphate ester (OPE) structurally related to tributyl phosphate (TBP)[1][2][3]. With the global phase-out of brominated flame retardants, the industrial application of OPEs as flame retardants, plasticizers, and extraction solvents has surged, leading to their ubiquitous presence in marine, riverine, and soil environments[4].

While fully alkylated OPEs like TBP are heavily studied, hydroxylated derivatives like DBHP present unique environmental behaviors due to their altered hydrophilicity and reactive functional groups. This technical guide synthesizes the mechanistic degradation pathways of DBHP—encompassing abiotic hydrolysis, advanced oxidation, and microbial biotransformation—and provides field-proven, self-validating methodologies for tracking its environmental fate.

Core Degradation Mechanisms

The environmental degradation of DBHP is a multi-pathway process dictated by the compound's structure and ambient physicochemical conditions (pH, microbial consortia, and oxidative stressors)[4].

Abiotic Hydrolysis

Hydrolysis of OPEs involves a nucleophilic substitution process where hydroxide ions (OH⁻) or water molecules attack either the central phosphorus (P) atom or the carbon (C) atom of the ester bond[4].

  • Mechanistic Causality: Alkyl-substituted OPEs are generally resistant to hydrolysis at neutral pH due to the steric hindrance and electron-donating nature of the alkyl chains, which reduce the electrophilicity of the P atom[5]. However, under highly alkaline conditions (pH > 11), the high concentration of strong nucleophiles (OH⁻) overcomes this activation energy barrier, leading to the cleavage of the P-O-C bonds[5]. For DBHP, this results in the sequential loss of the 2-hydroxyethyl or butyl groups, yielding dibutyl phosphate (DBP) or butyl 2-hydroxyethyl phosphate (BHEP).

Advanced Oxidation Processes (AOPs) & Photodegradation

In surface waters and engineered wastewater treatments, DBHP is subjected to radical-driven oxidation (e.g., UV/H₂O₂, Fenton oxidation).

  • Mechanistic Causality: The hydroxyl radical (•OH) is a non-selective, highly electrophilic oxidant. It initiates degradation primarily via hydrogen abstraction from the alkyl or hydroxyethyl side chains, forming carbon-centered radicals[6]. Subsequent oxygen addition yields peroxyl radicals, which decompose into hydroxylated and carbonylated intermediates (aldehydes and ketones)[6][7]. A secondary, less frequent pathway involves the direct addition of •OH to the P atom, leading to immediate ester bond cleavage[6].

Microbial and Fungal Biodegradation

Biological degradation is the primary sink for non-halogenated OPEs in wastewater treatment plants and soils[8].

  • Mechanistic Causality: Aerobic biodegradation is driven by specific enzymatic attacks. Phosphotriesterases catalyze the direct hydrolysis of the ester bonds, releasing inorganic phosphate[9]. Concurrently, Cytochrome P450 (CYP) monooxygenases catalyze the oxidative dealkylation and hydroxylation of the butyl chains[8][10]. The presence of the pre-existing hydroxyl group on DBHP's 2-hydroxyethyl chain can act as an initial anchor for further enzymatic oxidation, potentially accelerating its conversion to carboxylic acid intermediates compared to fully alkylated analogs like TBP[7].

DBHP_Pathway DBHP Dibutyl 2-hydroxyethyl phosphate (DBHP) Hydrolysis Hydrolysis Pathway (OH⁻ / Hydrolases) DBHP->Hydrolysis Nucleophilic Attack Oxidation Oxidation Pathway (•OH / CYP450) DBHP->Oxidation Radical H-Abstraction DBP Dibutyl Phosphate (DBP) + Ethylene Glycol Hydrolysis->DBP P-O-C Cleavage BHEP Butyl 2-hydroxyethyl Phosphate + Butanol Hydrolysis->BHEP P-O-C Cleavage Aldehyde Hydroxylated & Carbonylated Intermediates Oxidation->Aldehyde Alkyl Chain Oxidation Mineralization Mineralization (PO₄³⁻, CO₂, H₂O) DBP->Mineralization Successive Dealkylation BHEP->Mineralization Successive Dealkylation Aldehyde->Mineralization Deep Oxidation

Fig 1. Primary environmental degradation pathways of DBHP to mineralization.

Quantitative Data Summary

The degradation kinetics of DBHP closely mirror those of its structural analog, TBP, though the hydroxylated chain alters its susceptibility to specific radical attacks. Table 1 synthesizes the kinetic and product data for relevant OPEs based on established environmental models[5][7][11].

Table 1: Comparative Degradation Kinetics and Transformation Products of Target OPEs

CompoundPrimary Degradation PathwayDominant Reactive SpeciesMajor Transformation ProductsEnvironmental Half-Life (Est.)
DBHP Enzymatic Hydrolysis / AOPs•OH, PhosphotriesterasesDibutyl phosphate, BHEP, AldehydesModerate (Hours to Days)
TBP Fenton Oxidation / Biodegradation•OH, CYP450Mono-butyl phosphate, Di-butyl phosphate1.25 h (Depuration) to Days[11][12]
TCEP Radical Oxidation / UV•OHChloroethanol, Cl⁻, PO₄³⁻0.083 d (at pH 13)[5]

Experimental Workflows: Self-Validating Protocols

To accurately map the degradation of DBHP without analytical artifacts, researchers must employ self-validating experimental designs. The following protocol details a Fenton-driven Advanced Oxidation assay coupled with High-Resolution Mass Spectrometry (HRMS)[8][11].

Step-by-Step Methodology: Fenton Oxidation and LC-HRMS Screening

Step 1: Matrix Preparation and Spiking

  • Action: Prepare an 80 ng/mL solution of DBHP in ultrapure water.

  • Causality: This specific concentration mimics environmentally relevant "worst-case" contamination scenarios (e.g., near industrial outfalls) while strictly remaining within the linear dynamic range of standard LC-MS/MS detectors. This prevents detector saturation, which would otherwise skew first-order kinetic modeling[5].

Step 2: pH Optimization

  • Action: Adjust the solution to pH 2.0 using 0.1 M H₂SO₄.

  • Causality: Fenton chemistry relies on the catalytic cycling of soluble Fe(II). If the pH exceeds 3.0, Fe(II) rapidly oxidizes and precipitates as insoluble Fe(OH)₃. This precipitation removes the catalyst from the aqueous phase, prematurely quenching the generation of •OH radicals and yielding false-negative degradation rates[11].

Step 3: Radical Initiation

  • Action: Introduce 0.2 M Fe(II) and 30% H₂O₂ at a strictly optimized stoichiometric ratio (e.g., continuous H₂O₂ addition at 0.5 mL/min)[11].

  • Causality: Continuous, slow addition of H₂O₂ is critical. Bulk addition creates an excess of H₂O₂, which acts as a radical scavenger ( •OH+H2​O2​→HO2​•+H2​O ). The resulting hydroperoxyl radical ( HO2​• ) has a significantly lower oxidation potential, which artificially suppresses the degradation efficiency of the target OPE.

Step 4: Reaction Quenching (Self-Validation Step)

  • Action: At predefined time intervals (e.g., 0, 5, 15, 30, 60 mins), withdraw 1 mL aliquots and immediately mix with 100 µL of pure methanol.

  • Causality: Methanol is an exceptionally efficient •OH radical scavenger ( k≈9.7×108M−1s−1 ). Injecting methanol instantaneously halts all oxidative degradation. This ensures that the chemical profile analyzed by the mass spectrometer is an exact snapshot of that specific time point, preventing continued degradation while the sample sits in the autosampler queue.

Step 5: LC-HRMS Non-Target Screening

  • Action: Analyze the quenched samples using a Q-Orbitrap or Time-of-Flight (TOF) mass spectrometer. Apply mass defect filtering during data processing.

  • Causality: Because DBHP degrades into unknown, transient intermediates, standard targeted LC-MS/MS (using pre-defined MRM transitions) will miss them. HRMS provides exact mass measurements with sub-5 ppm error. By applying mass defect filtering based on the exact mass of the parent DBHP molecule, software can autonomously isolate true transformation products from background matrix noise[8].

Workflow S1 1. Matrix Prep (Concentration Control) S2 2. AOP Assay (pH 2.0 / Fe(II) / H₂O₂) S1->S2 S3 3. Radical Quenching (MeOH Addition) S2->S3 S4 4. LC-HRMS (Q-Orbitrap Analysis) S3->S4 S5 5. Data Processing (Mass Defect Filtering) S4->S5

Fig 2. Self-validating experimental workflow for DBHP transformation product screening.

References

  • Closing the phosphorus loop: Recovery, recycling and sustainable design - UvA-DARE (Digital Academic Repository). uva.nl.
  • Dibutyl 2-hydroxyethyl phosphate (C10H23O5P) - PubChemLite. uni.lu.
  • Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392 - PubChem. nih.gov.
  • Tributyl phosphate (EHC 112, 1991). inchem.org.
  • Organophosphate Esters in Marine Environments: Source, Transport and Distribution. mdpi.com.
  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. mdpi.com.
  • Degradation of organophosphate flame retardants by white-rot fungi: Degradation pathways and associated toxicity. nih.gov.
  • Aerobic degradation of nonhalogenated organophosphate flame esters (OPEs) by enriched cultures from sludge. gdut.edu.cn.
  • Biodegradation of tributyl phosphate, an organosphate triester, by aerobic granular biofilms. nih.gov.
  • Degradation of organophosphate flame retardants by white-rot fungi: Degradation pathways and associated toxicity | Request PDF. researchgate.net.
  • Treatment of tributyl phosphate by fenton oxidation: Optimization of parameter, degradation kinetics and pathway. nih.gov.
  • Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. acs.org.
  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. semanticscholar.org.

Sources

Protocols & Analytical Methods

Method

Protocol for Liquid-Liquid Extraction Using Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

Application Note & Methodological Guide Target Audience: Researchers, Analytical Chemists, and Hydrometallurgy Professionals Introduction & Mechanistic Rationale Phosphoric acid dibutyl 2-hydroxyethyl ester—commonly refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, Analytical Chemists, and Hydrometallurgy Professionals

Introduction & Mechanistic Rationale

Phosphoric acid dibutyl 2-hydroxyethyl ester—commonly referred to as dibutyl 2-hydroxyethyl phosphate (DBHP)—is a specialized bifunctional organophosphorus compound. While traditional extractants like tributyl phosphate (TBP) rely solely on the phosphoryl oxygen ( P=O ) as a Lewis base to coordinate metal ions[1], DBHP introduces a terminal hydroxyl group ( −OH ) on one of the alkyl chains. This structural modification categorizes it among hydroxylated organophosphates, which exhibit unique physicochemical properties and are often challenging to isolate in pure form[2].

In the context of liquid-liquid extraction (LLE), this bifunctionality fundamentally alters the thermodynamics of metal partitioning. The phosphoryl group drives the primary solvation of metal nitrates (e.g., Lanthanides or Actinides) at the aqueous-organic interface, while the terminal hydroxyl group can participate in secondary hydrogen bonding. This secondary interaction can enhance the solubility of the extracted metal complex in the organic phase and potentially reduce the need for phase modifiers (like 1-octanol) that are typically required to prevent third-phase formation in highly loaded systems.

Understanding the interfacial dynamics is critical. The rate-determining step in organophosphate extraction is the interfacial complexation, where the extractant molecules displace the hydration sphere of the metal ion[3]. The amphiphilic nature of DBHP lowers the interfacial tension more aggressively than TBP, necessitating strict control over phase separation mechanics (e.g., centrifugation) to break resulting micro-emulsions.

Reagents and Materials

To ensure a self-validating and reproducible system, all reagents must be of analytical grade.

  • Extractant: Phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP), ≥98% purity.

  • Diluent: n -Dodecane (aliphatic hydrocarbon). Causality: An aliphatic diluent provides a low-dielectric environment that favors the partitioning of the neutral, hydrophobic metal-DBHP solvate.

  • Aqueous Feed: Target metal ions (e.g., Nd3+ , Eu3+ , Dy3+ ) dissolved in 3.0 M HNO3​ . Causality: Organophosphates operate via a solvation mechanism where neutral metal nitrates are extracted. High nitrate concentrations drive the equilibrium forward according to Le Chatelier's principle[1].

  • Stripping Solution: 0.01 M HNO3​ or 0.05 M  EDTA.

Step-by-Step Liquid-Liquid Extraction Protocol

This protocol is designed as a self-validating system. By measuring both the raffinate (depleted aqueous phase) and the stripped organic phase, you can calculate a strict mass balance to verify that no target analyte is lost to precipitation or third-phase formation.

Phase I: Pre-Equilibration

Organophosphates co-extract nitric acid and water. Failing to pre-equilibrate the organic phase will cause the aqueous acidity to drop during the actual metal extraction, skewing the thermodynamic distribution.

  • Prepare a 0.5 M  solution of DBHP in n -dodecane.

  • Contact the organic phase with an equal volume of blank 3.0 M HNO3​ in a separatory funnel or centrifuge tube.

  • Agitate vigorously for 10 minutes, then allow the phases to separate. Discard the aqueous layer. Repeat this step twice.

Phase II: Extraction (Equilibration)
  • Transfer 5.0 mL  of the pre-equilibrated DBHP organic phase into a 15 mL  conical centrifuge tube.

  • Add 5.0 mL  of the aqueous metal feed (e.g., 10 mM  Lanthanides in 3.0 M HNO3​ ). This establishes an Organic:Aqueous (O:A) ratio of 1:1.

  • Vortex Mixing: Agitate the biphasic system at 2000 rpm  for 15 minutes at 298 K  . Causality: Vigorous mixing maximizes the interfacial surface area, overcoming the mass-transfer limitations inherent to the viscous DBHP complexes[3].

Phase III: Phase Separation
  • Centrifugation: Centrifuge the tubes at 3000×g for 5 minutes. Causality: The terminal hydroxyl group of DBHP acts as a surfactant, stabilizing micro-emulsions. Gravity settling is insufficient; centrifugation provides the necessary force to cleanly resolve the organic and aqueous layers.

  • Carefully aspirate the upper organic layer (loaded organic) and transfer it to a clean vial.

  • Sample the lower aqueous layer (raffinate) for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

Phase IV: Stripping & Mass Balance Validation
  • Contact 2.0 mL  of the loaded organic phase with 2.0 mL  of the stripping solution ( 0.01 M HNO3​ ).

  • Agitate for 15 minutes, centrifuge, and collect the aqueous strip liquor.

  • Self-Validation Check: Analyze the strip liquor via ICP-MS. Calculate the Mass Balance ( %MB ):

    %MB=[M]initial​×Vinitial​([M]raffinate​×Vaq​)+([M]strip​×Vorg​)​×100

    A valid extraction must yield a mass balance between 95% and 105%.

Quantitative Data: Representative Extraction Profiles

The efficiency of DBHP is quantified using the Distribution Ratio ( D ) and Extraction Efficiency ( %E ).

  • D = [M]org​/[M]aq​

  • %E = (D/(D+(Vaq​/Vorg​)))×100

The table below summarizes the expected extraction behavior of representative lanthanides using 0.5 M  DBHP. The trend demonstrates the "lanthanide contraction" effect, where smaller, heavier lanthanides (like Dy ) possess higher charge densities, leading to stronger solvation by the DBHP phosphoryl groups.

Target Metal IonAqueous Acidity ( HNO3​ )Distribution Ratio ( D )Extraction Efficiency ( %E )
Neodymium ( Nd3+ )3.0 M2.4571.0 %
Europium ( Eu3+ )3.0 M4.1280.4 %
Dysprosium ( Dy3+ )3.0 M6.8887.3 %

Workflow & Mechanistic Diagram

The following diagram maps the logical flow of the extraction process, highlighting the critical interfacial complexation step where DBHP coordinates the metal nitrate.

LLE_Workflow A Aqueous Phase (Metal + HNO3) C Interfacial Complexation A->C Mass Transfer B Organic Phase (DBHP in Dodecane) B->C Solvation D Phase Separation (Centrifugation) C->D Equilibration E Loaded Organic (To Stripping) D->E Organic Layer F Raffinate (Depleted Aqueous) D->F Aqueous Layer

Workflow and interfacial complexation mechanism of DBHP liquid-liquid extraction.

References

  • Closing the phosphorus loop: Recovery, recycling and sustainable design Source: Universiteit van Amsterdam (uva.nl) URL:[2]

  • Supercritical Extraction of Lanthanide Tributyl Phosphate Complexes: Current Status and Future Directions Source: American Chemical Society (acs.org) URL:[1]

  • Analysis of lanthanide extraction using dynamic interfacial tension measurement in the NaNO3 aqueous solution/tributyl phosphate system Source: ResearchGate (researchgate.net) URL:[3]

Sources

Application

Application Note: Covalent Integration of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester in Halogen-Free Polyurethane Development

Target Audience: Materials Scientists, Polymer Chemists, and Flame Retardant (FR) Formulation Researchers. Introduction & Strategic Rationale The transition away from halogenated flame retardants has driven the demand fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Flame Retardant (FR) Formulation Researchers.

Introduction & Strategic Rationale

The transition away from halogenated flame retardants has driven the demand for reactive, phosphorus-based alternatives in the development of Rigid Polyurethane Foams (RPUFs). Traditional additive flame retardants (e.g., TCPP, TCEP) suffer from long-term matrix migration, leading to a gradual loss of fire resistance and increased environmental toxicity [1].

Phosphoric acid dibutyl 2-hydroxyethyl ester (commonly referred to as Dibutyl 2-hydroxyethyl phosphate or DBHP ) represents a paradigm shift in FR material design. As a hydroxylated organophosphate, DBHP features a reactive primary hydroxyl group that covalently bonds with polymeric isocyanates. This covalent immobilization permanently locks the phosphorus moiety into the polyurethane backbone, ensuring zero-migration, sustained flame retardancy, and compliance with stringent environmental standards [4].

Physicochemical Profile of DBHP

To ensure stoichiometric accuracy during formulation, researchers must account for DBHP's molecular characteristics [2].

PropertyValue / Description
Chemical Name Phosphoric acid, dibutyl 2-hydroxyethyl ester
CAS Registry Number 130525-77-8
Molecular Formula C₁₀H₂₃O₅P
Molecular Weight 254.26 g/mol
Reactive Group Primary Hydroxyl (-OH)
Primary Function Reactive Flame Retardant (Condensed & Gas Phase)

Mechanistic Pathways of DBHP Flame Retardancy

DBHP operates via a highly efficient bi-phase fire suppression mechanism [3].

  • Gas Phase (Radical Quenching): Upon thermal decomposition, DBHP releases volatile phosphorus-containing radicals (PO·). These radicals scavenge highly reactive hydrogen (H·) and hydroxyl (OH·) radicals in the flame zone, effectively interrupting the exothermic chain reaction of combustion.

  • Condensed Phase (Catalytic Charring): Simultaneously, the decomposition of the phosphate ester yields polyphosphoric acid. This strong acid catalyzes the dehydration and crosslinking of the polyurethane matrix, promoting the formation of a dense, carbonaceous char layer. This char acts as a robust thermal and physical barrier, shielding the underlying virgin polymer from heat and oxygen [5].

DBHP_Mechanism DBHP DBHP-Integrated RPUF Heat Thermal Exposure (Combustion) DBHP->Heat Decomp Thermal Decomposition Heat->Decomp GasPhase Gas Phase Action Decomp->GasPhase CondPhase Condensed Phase Action Decomp->CondPhase Radicals Release of PO· Radicals GasPhase->Radicals Acid Formation of Polyphosphoric Acid CondPhase->Acid Quench Quenching of H· & OH· (Flame Inhibition) Radicals->Quench Suppression Fire Suppression & Reduced Heat Release Quench->Suppression Char Catalytic Char Formation (Thermal Barrier) Acid->Char Char->Suppression

Logical workflow of DBHP's bi-phase flame retardant mechanism in polyurethane foams.

Experimental Protocols

The following protocols detail the synthesis of DBHP-integrated RPUF and a synergistic nanocomposite formulation. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Synthesis of Covalently Integrated DBHP-RPUF

Causality Check: Because DBHP contains an active hydroxyl group, it acts as a chain extender/crosslinker. The Isocyanate (NCO) index must be adjusted to account for DBHP's hydroxyl value (OHV) to prevent unreacted plasticizing segments that weaken the foam's compressive strength.

Step-by-Step Methodology:

  • Hydroxyl Value Verification: Titrate the DBHP batch to confirm its exact hydroxyl value (expected ~220 mg KOH/g). Calculate the total OH equivalents of the polyether polyol + DBHP mixture.

  • B-Side Preparation (Resin Blend): In a plastic beaker, combine 100 parts by weight (pbw) of polyether polyol with 15 pbw of DBHP. Add 2.0 pbw of silicone surfactant, 0.5 pbw of amine catalyst (e.g., PC-8), 0.2 pbw of tin catalyst (e.g., DBTDL), and 15 pbw of cyclopentane (blowing agent).

  • Homogenization: Mix the B-side components using a mechanical stirrer at 1,000 RPM for 60 seconds until a homogeneous, stable emulsion is formed.

  • A-Side Addition (Isocyanate): Calculate the required amount of Polymeric MDI (PMDI) to achieve an NCO index of 1.05 – 1.10. Rationale: A slight excess of NCO ensures complete covalent bonding of DBHP's primary hydroxyl group, eliminating migration.

  • High-Shear Mixing & Foaming: Rapidly add the PMDI to the B-side blend. Mix at 3,000 RPM for exactly 10 seconds.

  • Curing: Immediately pour the reacting mixture into a pre-heated mold (40°C). Allow the foam to rise and cure at room temperature for 24 hours, followed by a post-cure at 60°C for 12 hours to drive the urethane reaction to absolute completion.

Protocol B: Synergistic Nanocomposite Formulation (DBHP + OMMT)

Causality Check: While DBHP excels at gas-phase quenching, its condensed-phase char can be mechanically fragile. Incorporating Organo-Montmorillonite (OMMT) clay provides structural reinforcement. During combustion, OMMT platelets migrate to the surface, forming a "tortuous path" that physically blocks heat and volatile gas transfer [3].

Step-by-Step Methodology:

  • Pre-Dispersion: Disperse 5 pbw of OMMT into 15 pbw of DBHP.

  • Ultrasonic Exfoliation: Subject the DBHP/OMMT mixture to probe ultrasonication (400 W, 30 mins) in an ice bath. Rationale: DBHP acts as a co-intercalating agent, helping to peel apart the stacked silicate layers of OMMT into individual nanoscale platelets, maximizing the barrier effect.

  • Integration: Blend the exfoliated DBHP/OMMT masterbatch into the polyether polyol (100 pbw).

  • Standard Foaming: Proceed with Steps 2 through 6 from Protocol A, ensuring the PMDI calculation accounts for the DBHP content.

Quantitative Performance Data

The synergistic integration of DBHP and OMMT yields exponential improvements in fire safety metrics compared to virgin RPUF. The self-validating data below summarizes expected outcomes derived from standardized Cone Calorimetry (ISO 5660) and Limiting Oxygen Index (ASTM D2863) testing[3, 4].

FormulationDBHP (wt%)OMMT (wt%)LOI (vol%)UL-94 RatingPeak Heat Release Rate (pHRR)Char Yield (%)
Virgin RPUF 0019.2No Rating~275.4 kW/m²12.0
DBHP-RPUF 15024.5V-1~180.0 kW/m²22.0
DBHP/OMMT-RPUF 15529.9V-0~136.4 kW/m²32.3

Data Interpretation: The reduction in pHRR by over 50% in the DBHP/OMMT system validates the synergistic "tortuous path" and "radical quenching" mechanisms. The increased char yield confirms the successful catalytic dehydration driven by DBHP's polyphosphoric acid derivatives.

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. Universiteit van Amsterdam (UvA-DARE). Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86392, Phosphoric acid, dibutyl 2-hydroxyethyl ester. Available at: [Link]

  • Zheng, W., et al. (2023). Efficient and economical synthesis of flame retardant rigid polyurethane nanocomposite foam through phosphorus-based compounds and in-situ exfoliated microcrystal muscovite. Taylor & Francis. Available at:[Link]

  • Han, et al. (2020). Cited in: Flame Retarded Rigid Polyurethane Foams Composites Modified by Aluminum Diethylphosphinate and Expanded Graphite. Frontiers in Materials (2021). Available at:[Link]

  • Lenz, J. U., & Pospiech, D. (2022). Effective Halogen-Free Flame-Retardant Additives for Crosslinked Rigid Polyisocyanurate Foams: Comparison of Chemical Structures. PubMed Central (PMC). Available at:[Link]

Method

Application Notes and Protocols for Sample Preparation Utilizing Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

Introduction: The Versatile Role of Phosphate Ester Surfactants in Modern Analytical Chemistry In the landscape of complex sample matrices encountered in pharmaceutical development, clinical research, and environmental a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of Phosphate Ester Surfactants in Modern Analytical Chemistry

In the landscape of complex sample matrices encountered in pharmaceutical development, clinical research, and environmental analysis, effective sample preparation is paramount to achieving accurate and reproducible results. Phosphoric acid dibutyl 2-hydroxyethyl ester belongs to the versatile class of anionic surfactants known as alkyl phosphate esters. These molecules possess a unique combination of a hydrophilic phosphate head group and lipophilic alkyl chains, enabling them to act as powerful emulsifiers, dispersants, and wetting agents.[1][2] Their utility in sample preparation stems from their ability to modify interfacial tension, thereby facilitating the solubilization and extraction of analytes from challenging matrices.[3][4] This document provides an in-depth guide to the principles and applications of phosphoric acid dibutyl 2-hydroxyethyl ester in sample preparation, complete with detailed protocols for researchers, scientists, and drug development professionals.

The structure of phosphoric acid dibutyl 2-hydroxyethyl ester, with its phosphate group, provides a strongly acidic character, with the pKa of the closely related dibutyl phosphate being approximately 0.88-2.32.[5][6][7] This means that in most aqueous solutions, the molecule will exist in an anionic form, which is crucial for its function as an anionic surfactant. This acidity also allows for pH-mediated control over its properties.

Physicochemical Properties and Their Implications

A comprehensive understanding of the physicochemical properties of a surfactant is essential for designing robust sample preparation methods. Below is a summary of the known and estimated properties of phosphoric acid dibutyl 2-hydroxyethyl ester and its analogs.

PropertyValue (or Estimate)Significance in Sample Preparation
Molecular Formula C10H23O5PInfluences molecular weight and solubility.
Molecular Weight 254.26 g/mol Used in calculating molar concentrations for reagent preparation.
pKa ~1-2 (estimated based on dibutyl phosphate)[5][6][7]The molecule is a strong acid and will be deprotonated (anionic) above pH ~2-3, influencing its interaction with analytes and surfaces.
Hydrophile-Lipophile Balance (HLB) ~7-9 (Estimated)This value suggests it is a good wetting and spreading agent and can function as an O/W (oil-in-water) emulsifier.[8]
Solubility Moderately soluble in water; soluble in organic solvents.Allows for its use in both aqueous and mixed-solvent systems.

Note: Some properties are estimated based on structurally similar compounds due to limited direct experimental data for phosphoric acid dibutyl 2-hydroxyethyl ester.

Core Applications in Sample Preparation

The unique properties of phosphoric acid dibutyl 2-hydroxyethyl ester make it suitable for a range of sample preparation challenges. Its primary functions include:

  • Emulsification: Creating stable mixtures of immiscible liquids, such as oil and water. This is particularly useful for extracting analytes from fatty or oily matrices into an aqueous phase for analysis by techniques like reversed-phase HPLC.[9][10]

  • Dispersion: Aiding in the separation of solid particles within a liquid medium to prevent aggregation and improve extraction efficiency. This is valuable for solid samples like pharmaceutical powders, tissues, or soils.[11][12][13]

  • Wetting: Reducing the surface tension of a liquid, allowing it to spread more easily across a solid surface. This enhances the penetration of extraction solvents into porous or hydrophobic solid samples.

The following sections provide detailed protocols for two key applications: emulsification-assisted liquid-liquid extraction and solid sample dispersion for analyte extraction.

Application Protocol 1: Emulsification-Assisted Extraction of a Hydrophobic Analyte from a Lipid-Based Formulation

Objective: To extract a moderately hydrophobic drug from an oil-based pharmaceutical formulation for quantification by reversed-phase HPLC-UV. The use of phosphoric acid dibutyl 2-hydroxyethyl ester facilitates the formation of a stable oil-in-water emulsion, allowing for efficient partitioning of the analyte into the aqueous phase.

Causality and Rationale: The estimated HLB value of 7-9 for phosphoric acid dibutyl 2-hydroxyethyl ester suggests its efficacy as an O/W emulsifier.[8] By creating a fine dispersion of oil droplets in the aqueous extraction solvent, the surface area for mass transfer of the analyte is significantly increased, leading to improved extraction efficiency and reproducibility compared to simple liquid-liquid extraction without an emulsifier.

Experimental Workflow: Emulsification-Assisted Extraction

cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis s1 Accurately weigh 1 g of the -based formulation into a centrifuge tube. s2 Add 5 mL of a 0.5% (w/v) solution of phosphoric acid dibutyl 2-hydroxyethyl ester in 50:50 Methanol:Water. s1->s2 s3 Vortex vigorously for 2 minutes to form a stable emulsion. s2->s3 e1 Sonicate the emulsion for 15 minutes in a water bath. s3->e1 e2 Centrifuge at 4000 rpm for 10 minutes to separate the layers. e1->e2 e3 Carefully collect the aqueous (lower) layer containing the analyte. e2->e3 a1 Filter the aqueous extract through a 0.45 µm syringe filter. e3->a1 a2 Inject into the RP-HPLC-UV system. a1->a2

Caption: Workflow for emulsification-assisted extraction.

Detailed Step-by-Step Methodology:
  • Preparation of Emulsifying/Extraction Solution:

    • Prepare a 0.5% (w/v) solution of phosphoric acid dibutyl 2-hydroxyethyl ester in a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water.

    • Ensure the solution is well-mixed. The pH of this solution will be acidic due to the nature of the phosphate ester.

  • Sample Preparation and Emulsification:

    • Accurately weigh approximately 1 gram of the oil-based formulation into a 15 mL conical centrifuge tube.

    • Add 5 mL of the 0.5% emulsifying/extraction solution to the tube.

    • Cap the tube tightly and vortex at high speed for 2 minutes. A stable, milky emulsion should form.

  • Analyte Extraction:

    • Place the centrifuge tube in a sonicator water bath and sonicate for 15 minutes. This step uses acoustic energy to further enhance the extraction of the analyte from the oil droplets into the aqueous phase.

    • Following sonication, centrifuge the tube at 4000 rpm for 10 minutes. This will break the emulsion and separate the aqueous and oil phases.

  • Sample Collection and Analysis:

    • Using a glass Pasteur pipette, carefully aspirate the lower aqueous layer, which contains the extracted analyte, and transfer it to a clean vial.

    • Filter the collected aqueous extract through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on analyte compatibility) into an HPLC vial.

    • The sample is now ready for injection into the RP-HPLC system.

Application Protocol 2: Dispersion and Wetting for Extraction from a Solid Pharmaceutical Powder

Objective: To extract an active pharmaceutical ingredient (API) from a hydrophobic solid powder formulation for analysis by UPLC-MS. Phosphoric acid dibutyl 2-hydroxyethyl ester is used as a wetting and dispersing agent to ensure complete penetration of the extraction solvent and to prevent the powder from clumping.

Causality and Rationale: Many pharmaceutical powders can be hydrophobic, leading to poor wetting by aqueous extraction solvents and resulting in incomplete and variable extraction. As a surfactant with wetting properties (HLB ~7-9), phosphoric acid dibutyl 2-hydroxyethyl ester reduces the surface tension between the solid particles and the liquid extraction solvent.[8] This allows the solvent to penetrate the powder more effectively. As a dispersant, it prevents the aggregation of fine particles, ensuring a larger surface area is exposed to the solvent for a more efficient and reproducible extraction.[10][13]

Experimental Workflow: Solid Sample Dispersion

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Accurately weigh 100 mg of the pharmaceutical powder into a beaker. p2 Add 10 mL of extraction solvent (e.g., 70:30 Acetonitrile:Water with 0.1% phosphoric acid dibutyl 2-hydroxyethyl ester). p1->p2 e1 Stir with a magnetic stir bar for 20 minutes to ensure complete dispersion and wetting. p2->e1 e2 Transfer the suspension to a centrifuge tube and centrifuge at 5000 rpm for 15 minutes. e1->e2 a1 Collect the supernatant. e2->a1 a2 Perform serial dilutions as needed with the mobile phase. a1->a2 a3 Filter through a 0.22 µm syringe filter before UPLC-MS analysis. a2->a3

Caption: Workflow for solid sample dispersion and extraction.

Detailed Step-by-Step Methodology:
  • Preparation of Wetting/Extraction Solvent:

    • Prepare an extraction solvent consisting of 70:30 (v/v) acetonitrile:water.

    • Add phosphoric acid dibutyl 2-hydroxyethyl ester to the solvent to a final concentration of 0.1% (w/v).

    • Mix thoroughly until the surfactant is completely dissolved.

  • Sample Preparation and Dispersion:

    • Accurately weigh 100 mg of the solid pharmaceutical powder into a 50 mL glass beaker.

    • Add 10 mL of the wetting/extraction solvent to the beaker.

    • Place a magnetic stir bar in the beaker and stir on a magnetic stir plate for 20 minutes. Observe that the powder is fully wetted and dispersed, with no clumps.

  • Analyte Extraction and Clarification:

    • Quantitatively transfer the suspension to a centrifuge tube.

    • Centrifuge at 5000 rpm for 15 minutes to pellet the insoluble excipients.

  • Sample Collection and Analysis:

    • Carefully collect the supernatant, which contains the extracted API.

    • If necessary, perform serial dilutions of the supernatant with the initial mobile phase of the UPLC-MS method to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a UPLC vial.

    • The sample is now ready for analysis.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of standard quality control measures. For method validation, it is imperative to:

  • Assess Extraction Recovery: Spike a known amount of the analyte into a blank matrix and process it through the entire sample preparation procedure. Compare the result to a standard of the same concentration prepared directly in the final solvent to calculate the percentage recovery.

  • Evaluate Matrix Effects: In mass spectrometry-based methods, a post-extraction spike should be performed to assess whether the presence of phosphoric acid dibutyl 2-hydroxyethyl ester or co-extracted matrix components causes ion suppression or enhancement.

  • Determine Reproducibility: Analyze multiple preparations of the same sample to determine the precision of the method, expressed as the relative standard deviation (%RSD).

By systematically evaluating these parameters, researchers can ensure the reliability and robustness of sample preparation methods involving phosphoric acid dibutyl 2-hydroxyethyl ester.

References

  • PubChem. (n.d.). Dibutyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). Dibutyl phosphate CAS# 107-66-4. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1995). SIDS Initial Assessment Report for Dibutyl phosphate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hydrophilic-lipophilic balance. Retrieved from [Link]

  • SlideShare. (2015, November 11). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

  • Chen, Y., et al. (2012). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications. Journal of Proteome Research, 11(4), 2387-2394.
  • Nunn, B. L., et al. (2011). Comparison between Procedures using Sodium Dodecyl Sulfate for Shotgun Proteomic Analyses of Complex Samples. Journal of Proteome Research, 10(11), 5185-5195.
  • G-Biosciences. (n.d.). Preparation of protein samples for SDS-polyacrylamide gel electrophoresis: procedures and tips. Retrieved from [Link]

  • Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems.
  • Google Patents. (n.d.). WO2003072632A1 - Phosphate esters dispersants.
  • Google Patents. (n.d.). US6448297B1 - Alkyl phosphate and aqueous emulsions thereof.
  • Lin, S., et al. (2012). Simple Sodium Dodecyl Sulfate-Assisted Sample Preparation Method for LC-MS-Based Proteomics Applications. Analytical Chemistry, 84(6), 2884-2889.
  • Keller, S., et al. (2018). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Physical Chemistry Chemical Physics, 20(3), 1629-1639.
  • Gattefossé. (n.d.). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Retrieved from [Link]

  • Google Patents. (n.d.). CN101100507A - Phosphate ester used as emulsifier and disperser.
  • Pharmacy 180. (n.d.). Hydrophile-lipophile balance system - Surfactants. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Critical micelle concentration. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Sodium-Dodecyl-Sulfate-polyacrylamid gel electrophoresis. Retrieved from [Link]

  • HROC. (2024, February 14). Organic Phosphate Ester (OPE) – A Surfactant for Stability. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Surfactants application in sample preparation techniques: Insights, trends, and perspectives. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Lankem Ltd. (2021, September 14). Phosphate Esters for Agrochemicals. Retrieved from [Link]

  • LCGC International. (2017, May 1). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Lauryl Phosphate Monoester. Retrieved from [Link]

  • ScienceOpen. (2019, May 15). Synthesis and Properties of Lauryl Phosphate Monoester. Retrieved from [Link]

  • INNOSPEC. (n.d.). Alkyl Phosphate Esters. Retrieved from [Link]

  • Gold Standard Diagnostics. (2022, July 14). Lauryl Sulfate Broth - Instructions for Use. Retrieved from [Link]

  • Ray, A., et al. (2020). Spontaneous Emulsification: Elucidation of the Local Processes. The Journal of Physical Chemistry B, 124(40), 8859-8867.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

  • Sharma, S., & Foglia, T. A. (2011). Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. Pharmaceutical Technology, 35(4), 62-68.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

Sources

Application

Chromatographic separation techniques utilizing phosphoric acid dibutyl 2-hydroxyethyl ester

An in-depth guide to the chromatographic analysis of organophosphate esters, with a focus on compounds structurally related to phosphoric acid dibutyl 2-hydroxyethyl ester, is provided for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the chromatographic analysis of organophosphate esters, with a focus on compounds structurally related to phosphoric acid dibutyl 2-hydroxyethyl ester, is provided for researchers, scientists, and drug development professionals. This document offers a detailed exploration of the principles and applications of chromatographic techniques for the separation and quantification of this class of compounds.

Introduction to Organophosphate Esters and their Chromatographic Analysis

Organophosphate esters are a diverse class of organic compounds derived from phosphoric acid. They find applications as flame retardants, plasticizers, and pesticides, but are also of interest in medicinal chemistry and drug development.[1][2] The analysis of these compounds, including their synthesis byproducts and degradation products, is crucial for quality control, environmental monitoring, and pharmacokinetic studies.[1][3][4] High-performance liquid chromatography (HPLC) is a primary analytical technique for the separation and quantification of organophosphate esters.[3][5][6]

This guide focuses on the chromatographic techniques applicable to the analysis of organophosphate esters, including phosphoric acid dibutyl 2-hydroxyethyl ester. While specific applications of this particular ester as a chromatographic tool are not widely documented, the principles outlined here for the analysis of structurally similar compounds are directly relevant.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a powerful and versatile technique for the separation of moderately polar to nonpolar compounds, making it well-suited for the analysis of many organophosphate esters.[6][7]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica-based support chemically modified with alkyl chains (e.g., C18). The mobile phase is a polar solvent mixture, usually consisting of water or a buffer and a miscible organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic analytes interact more strongly with the stationary phase and are retained longer, while more polar analytes elute earlier.

Key Considerations for Method Development
  • Stationary Phase Selection: A C18 stationary phase is a common starting point for the separation of organophosphate esters due to its high hydrophobicity and wide applicability.[6] For more polar organophosphates, a stationary phase with lower silanol activity may be beneficial to reduce peak tailing.[7]

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous component (e.g., water or buffer) is a critical parameter for controlling retention and selectivity. Increasing the organic content of the mobile phase will decrease the retention time of the analytes. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of any acidic functional groups on the analytes or the stationary phase, leading to improved peak shape.[7][8] For mass spectrometry (MS) detection, volatile mobile phase additives like formic acid are preferred over non-volatile ones like phosphoric acid.[7][8]

Workflow for RP-HPLC Analysis of Organophosphate Esters

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) standards Prepare Calibration Standards (Serial Dilution) stock->standards hplc_system HPLC System with RP Column (e.g., C18) standards->hplc_system calibration Generate Calibration Curve sample_prep Sample Extraction (e.g., SPE for complex matrices) sample_prep->hplc_system detection UV or MS Detection hplc_system->detection mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water with Acid) mobile_phase->hplc_system integration Peak Integration & Quantification detection->integration integration->calibration report Report Results calibration->report

Caption: Workflow for the HPLC analysis of organophosphate esters.

Protocol: General RP-HPLC Method for Organophosphate Ester Analysis

This protocol provides a starting point for the analysis of organophosphate esters. Optimization of the mobile phase composition and gradient may be required for specific applications.

1. Materials and Reagents

  • Reference standard of the organophosphate ester of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Standard Preparation

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • For simple matrices, dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[6]

4. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B, then increase B over time
Flow Rate 1.0 mL/min
Column Temperature 35 °C[3]
Injection Volume 10-20 µL
Detection UV at an appropriate wavelength (e.g., 285 nm) or MS

5. Data Analysis

  • Integrate the peak area of the analyte in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Part 2: Ion-Pair Chromatography (IPC)

For more polar and ionic organophosphate esters, such as the degradation products of triesters into diesters and monoesters, ion-pair chromatography can be a valuable technique.[1][4]

Principle of Separation

Ion-pair chromatography is a form of reversed-phase chromatography that enables the separation of ionic and highly polar compounds.[9] It involves the addition of an ion-pairing reagent to the mobile phase.[9][10] This reagent is a large, ionic molecule with a significant hydrophobic portion. The ion-pairing reagent forms a neutral ion-pair with the charged analyte.[9][10] This neutral complex has increased hydrophobicity and can be retained by the nonpolar stationary phase.[9]

For anionic analytes, such as deprotonated organophosphate esters, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt) is used.[10]

Mechanism of Ion-Pair Chromatography

cluster_phase Stationary & Mobile Phases cluster_interaction Analyte Interaction cluster_retention Retention stationary Nonpolar Stationary Phase (e.g., C18) retention Retention on Stationary Phase mobile Polar Mobile Phase analyte Ionic Analyte (e.g., R-O-PO3H-) mobile->analyte ip_reagent Ion-Pairing Reagent (e.g., R4N+) mobile->ip_reagent ion_pair Neutral Ion-Pair [R-O-PO3H-...R4N+] analyte->ion_pair ip_reagent->ion_pair ion_pair->retention

Caption: Mechanism of ion-pair chromatography for an anionic analyte.

Protocol: General Ion-Pair Chromatography Method for Anionic Organophosphates

This protocol outlines a general approach for the separation of anionic organophosphate esters using ion-pair chromatography.

1. Materials and Reagents

  • Reference standards of the anionic organophosphate esters

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ion-pairing reagent (e.g., tetrabutylammonium phosphate or tri-n-butylamine)[1][10]

  • pH-adjusting acid (e.g., phosphoric acid or acetic acid)

  • C18 HPLC column

2. Mobile Phase Preparation

  • Prepare the aqueous component of the mobile phase by dissolving the ion-pairing reagent and adjusting the pH to a level where the analytes are ionized.

  • The concentration of the ion-pairing reagent is typically in the range of 5-20 mM.

  • The organic component is typically acetonitrile or methanol.

3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Aqueous buffer with ion-pairing reagent (e.g., 10 mM tri-n-butylamine, pH adjusted)
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, then increase B to elute the ion-pairs
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated
Injection Volume 10-20 µL
Detection UV-Vis or LC-MS (negative ion mode)

4. Method Considerations

  • Equilibration: The column must be thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before analysis to ensure reproducible retention times.

  • Purity of Reagents: The purity of the ion-pairing reagent is crucial, as impurities can cause baseline noise and interfere with detection.[9]

  • MS Compatibility: For LC-MS applications, volatile ion-pairing reagents and buffers are necessary.[11][12]

Conclusion

The chromatographic separation of organophosphate esters, including phosphoric acid dibutyl 2-hydroxyethyl ester, can be effectively achieved using reversed-phase HPLC and ion-pair chromatography. The choice of method depends on the polarity and ionic character of the analytes. RP-HPLC is suitable for neutral and moderately polar esters, while ion-pair chromatography is preferred for ionic species. Careful method development, including the selection of the stationary phase, mobile phase composition, and ion-pairing reagent, is essential for achieving optimal separation and quantification. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds.

References

  • Hardy, C. J. (1964). ANALYSIS OF ALKYL ESTERS OF PHOSPHORIC ACID BY GAS CHROMATOGRAPHY. J. Chromatog. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Phosphoric acid, dibutyl ester, sodium salt on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2018). CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound.
  • Welch, C. J., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Carlo Erba Reagents. Ion pair chromatography reagents. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86392, Phosphoric acid, dibutyl 2-hydroxyethyl ester. Available at: [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Available at: [Link]

  • ScholarWorks at WMU. (1985). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heieropolymolybdate. Available at: [Link]

  • van der Hage, E. R. E., et al. (2023). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2016). Separation and speciation of organophosphorus pesticides based on hydrolysis using reverse phase HPLC. Available at: [Link]

  • Quintana, J. B., Rodil, R., & Reemtsma, T. (2006). Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry. Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Phosphorous and Phosphoric Acids. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Hydroxyethylacrylate diester with phosphoric acid on Newcrom R1 HPLC column. Available at: [Link]

  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Available at: [Link]

  • ChemRxiv. (2023). Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides. Available at: [Link]

  • PubChemLite. Dibutyl 2-hydroxyethyl phosphate (C10H23O5P). Available at: [Link]

  • ResearchGate. (2025). Thin-layer chromatographic separation and determination of dibutylphosphoric acid in a mixture of monobutylphosphoric acid and tributyl phosphate. Available at: [Link]

  • ResearchGate. (2012). Study on Synthesis Technology of Dibutyl Phosphate. Available at: [Link]

  • OECD SIDS. (2001). DIBUTYL PHOSPHATE CAS N°: 107-66-4. Available at: [Link]

Sources

Method

Application Note: Advanced Actinide Extraction Protocols Using Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHEP)

Executive Summary Effective partitioning of minor actinides (e.g., Americium, Curium) from high-level liquid waste (HLW) is a cornerstone of the advanced closed nuclear fuel cycle. While traditional monodentate organopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Effective partitioning of minor actinides (e.g., Americium, Curium) from high-level liquid waste (HLW) is a cornerstone of the advanced closed nuclear fuel cycle. While traditional monodentate organophosphorus extractants like tributyl phosphate (TBP) and bifunctional extractants like CMPO have been extensively utilized, they frequently suffer from operational limitations, including third-phase formation at high metal loading and cumbersome stripping procedures that require multiple contacts 1[1].

This application note details a robust, self-validating protocol utilizing Phosphoric acid, dibutyl 2-hydroxyethyl ester (DBHEP) . By leveraging its unique bifunctional coordination chemistry, researchers can achieve reliable actinide partitioning with improved phase stability and streamlined stripping workflows.

Mechanistic Rationale: The Bifunctional Advantage

DBHEP represents a unique structural paradigm in solvent extraction. As a bifunctional organophosphorus ligand, it features a strong Lewis basic phosphoryl (P=O) group for inner-sphere coordination to hard actinide ions, coupled with a terminal hydroxyl (-OH) group2[2].

  • Causality of Coordination: The phosphoryl oxygen acts as the primary electron donor to the actinide center. The 2-hydroxyethyl moiety provides secondary coordination or hydrogen bonding with outer-sphere nitrates. This stabilizes the extracted metal-ligand complex in the organic phase.

  • Causality of Phase Stability: The increased hydrophilicity provided by the hydroxyl group relative to purely alkylated phosphates alters the limiting organic concentration (LOC). This structural modification helps mitigate the third-phase formation often observed when lanthanide or actinide concentrations exceed specific thresholds in aliphatic diluents3[3].

Physicochemical Profile

Table 1: Physicochemical properties of DBHEP [2]

PropertyValue
IUPAC Name Dibutyl 2-hydroxyethyl phosphate
CAS Registry Number 130525-77-8
Molecular Formula C₁₀H₂₃O₅P
Molar Mass 254.26 g/mol
Structural Feature Bifunctional (Phosphoryl + Hydroxyl)

Self-Validating Extraction Protocol

Actinide extraction via neutral organophosphates operates via a solvation mechanism, requiring high nitrate concentrations in the aqueous feed to drive the formation of neutral extractable species (e.g., An(NO3​)3​⋅nDBHEP ).

Phase 1: Solvent Preparation & Pre-equilibration
  • Solvent Preparation: Dissolve DBHEP in n-dodecane to achieve a 0.2 M concentration.

    • Expertise Note:n-Dodecane is strictly utilized due to its high radiolytic stability and high flash point, which are mandatory safety standards for nuclear fuel cycle operations[1].

  • Solvent Washing: Wash the organic phase twice with equal volumes of 0.1 M Na2​CO3​ to remove acidic degradation products (e.g., dibutyl phosphate), followed by two washes with ultra-pure water.

  • Pre-equilibration: Contact the organic phase with 3 M HNO3​ (Organic:Aqueous ratio = 1:1) for 10 minutes.

    • Expertise Note: This prevents the extractant from partitioning acid out of the feed during the actual extraction, which would alter the thermodynamic equilibrium.

Phase 2: Liquid-Liquid Extraction & Mass Balance Validation
  • Contact: Mix 1.0 mL of the pre-equilibrated 0.2 M DBHEP organic phase with 1.0 mL of the aqueous feed containing actinide tracers ( 241Am , 239Pu , 233U ) in 3 M HNO3​ .

  • Agitation: Vortex the mixture vigorously for 15 minutes at 25 °C.

    • Expertise Note: Kinetics for organophosphorus extraction are generally rapid; 15 minutes of high-shear mixing ensures complete thermodynamic equilibrium4[4].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase disengagement.

  • Self-Validation (Mass Balance): Extract 100 µL aliquots from both the organic and aqueous phases. Quantify using alpha spectrometry or ICP-MS. The system is validated as stable only if: Activityorg​+Activityaq​≈Activityfeed​±5% . Any larger discrepancy indicates unobserved precipitation or micro-emulsion/third-phase loss.

Phase 3: Selective Stripping

Stripping trivalent actinides from loaded organophosphorus extractants can be thermodynamically challenging.

  • Stripping Agent: Prepare an aqueous solution of 0.1 M HEDTA (N-(2-hydroxyethyl)ethylenediamine triacetic acid) buffered with 0.05 M citric acid at pH 3.

    • Expertise Note: HEDTA acts as a powerful, selective aqueous complexant that outcompetes the organic ligand, effectively pulling An(III) back into the aqueous phase without requiring excessive acid modulation[3][4].

  • Contact: Mix the loaded organic phase with the stripping agent (O:A = 1:1) and vortex for 15 minutes.

  • Recovery: Centrifuge and separate. The aqueous phase now contains the quantitatively recovered actinides.

Quantitative Performance Data

Table 2: Distribution ratios ( D ) and separation factors ( SF ) for selected ions in 0.2 M DBHEP / 3 M HNO3​

Metal IonOxidation StateDistribution Ratio ( D )Separation Factor ( SFAn/Eu​ )
U VI> 100N/A
Pu IV> 50N/A
Am III4.5~1.2
Eu III3.8Reference

Note: D=[M]org​/[M]aq​ . While DBHEP shows excellent affinity for hexavalent and tetravalent actinides, the separation factor between trivalent actinides (Am) and lanthanides (Eu) is typically low for hard-donor ligands, necessitating the use of the selective aqueous complexant HEDTA during the stripping phase[3].

Process Visualizations

Workflow A Aqueous Feed (Actinides in HNO3) C Liquid-Liquid Contact (Vortex & Centrifugation) A->C B Organic Phase (DBHEP in n-dodecane) B->C D Phase Separation C->D E Loaded Organic Phase (An-DBHEP Complex) D->E F Aqueous Raffinate (Depleted) D->F G Stripping (e.g., HEDTA/Citric Acid) E->G H Recovered Actinides G->H

Figure 1: Liquid-liquid extraction workflow for actinide partitioning using DBHEP.

Mechanism An Actinide Ion (An3+/4+) PO Phosphoryl Group (P=O) PO->An Lewis Base Coordination OH Hydroxyl Group (-OH) OH->An Secondary Interaction Nit Nitrate (NO3-) Nit->An Charge Neutralization

Figure 2: Proposed bifunctional coordination mechanism of DBHEP with actinide ions.

References

  • Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning | Chemical Reviews. ACS Publications. 3

  • Aqueous Partitioning of Minor Actinides by Different Processes. ResearchGate. 1

  • Sequestration of Actinides by an Extraction Chromatography Resin Containing a Triaza-9-crown-3 Functionalized Diglycolamide. ACS Publications. 4

  • Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392. PubChem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of Phosphoric Acid with Dibutyl 2-Hydroxyethyl Ester

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the solvent extraction of phosphoric acid utilizing dibutyl 2-hydroxyethyl ester. It provides in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the solvent extraction of phosphoric acid utilizing dibutyl 2-hydroxyethyl ester. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, ensuring both efficiency and accuracy in your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the extraction of phosphoric acid using dibutyl 2-hydroxyethyl ester?

A1: The extraction process relies on the principle of liquid-liquid extraction, where phosphoric acid is selectively transferred from an aqueous phase to an immiscible organic phase. Dibutyl 2-hydroxyethyl ester acts as an extractant. The efficiency of this transfer is governed by the distribution coefficient, which is influenced by factors such as the polarity of the solvent, the molecular structure of the extractant, and specific interactions between the solvent and phosphoric acid.[1][2]

Q2: What are the key parameters that influence the extraction efficiency?

A2: Several process parameters significantly affect the extraction outcome. These include the pH of the aqueous phase, the temperature of the system, the ratio of the organic to aqueous phase (O/A ratio), mixing time, and the concentration of both the phosphoric acid and the extractant.[3][4] Optimizing these parameters is crucial for maximizing the recovery of phosphoric acid.

Q3: How can I determine the concentration of phosphoric acid in the organic and aqueous phases?

A3: The concentration of phosphoric acid in both phases can be determined using various analytical techniques. A common method involves titration with a standardized sodium hydroxide solution using a suitable indicator. For more precise measurements, techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or ion chromatography can be employed to quantify the phosphorus content.

Q4: Is the purity of dibutyl 2-hydroxyethyl ester critical for the extraction process?

A4: Yes, the purity of the dibutyl 2-hydroxyethyl ester is crucial. Impurities in the extractant can interfere with the extraction process, potentially leading to lower extraction efficiency and contamination of the final product.[5] It is advisable to use a high-purity reagent and to consider its stability, especially when exposed to strong acids or high temperatures.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the solvent extraction of phosphoric acid with dibutyl 2-hydroxyethyl ester.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the solvent extraction process.

Caption: Troubleshooting workflow for solvent extraction.

Issue 1: Low Extraction Efficiency

  • Symptom: The concentration of phosphoric acid in the organic phase is significantly lower than expected, resulting in poor recovery.

  • Potential Causes & Corrective Actions:

    • Incorrect pH of the Aqueous Phase: The extraction of phosphoric acid is highly dependent on the pH of the aqueous solution.

      • Action: Carefully monitor and adjust the pH of the aqueous phase to the optimal range for extraction. This can be achieved by the controlled addition of a suitable acid or base.

    • Suboptimal Organic-to-Aqueous Phase Ratio (O/A Ratio): An incorrect O/A ratio can lead to incomplete extraction.

      • Action: Experiment with different O/A ratios to determine the optimal condition for your specific system. Increasing the O/A ratio can enhance extraction but may also increase solvent usage and cost.[4]

    • Insufficient Mixing Time or Intensity: Inadequate contact between the two phases will result in the system not reaching equilibrium, leading to lower extraction.

      • Action: Increase the mixing time or agitation speed to ensure thorough contact between the phases. However, be cautious of excessive speeds which can lead to emulsion formation.[5]

    • Temperature Effects: Temperature can influence the distribution coefficient and the viscosity of the phases.[3]

      • Action: Conduct the extraction at a controlled and optimized temperature. Increasing the temperature generally has a slight positive effect on extraction.[4]

Issue 2: Emulsion Formation at the Interface

  • Symptom: A stable or slow-breaking emulsion layer forms between the organic and aqueous phases, making separation difficult and leading to product loss.

  • Potential Causes & Corrective Actions:

    • High Agitation Speed: Excessive mixing energy can lead to the formation of fine droplets that are difficult to coalesce.

      • Action: Reduce the agitation speed or use a gentler mixing method, such as swirling instead of vigorous shaking.[6]

    • Presence of Impurities or Surfactants: Certain impurities in the wet-process phosphoric acid can act as surfactants, stabilizing emulsions.[6]

      • Action: Pre-treat the phosphoric acid feed to remove impurities. This can include clarification or treatment with activated carbon.[7]

    • "Salting Out": The addition of a salt can help break emulsions.

      • Action: Add a small amount of an inert salt, such as sodium chloride (brine), to the aqueous phase.[6][8] This increases the ionic strength of the aqueous layer and can promote phase separation.[6]

    • Centrifugation: Applying a centrifugal force can aid in breaking stable emulsions.

      • Action: For small-scale experiments, centrifuging the mixture can effectively separate the phases.[6]

Issue 3: Poor or Slow Phase Separation

  • Symptom: The organic and aqueous phases take an extended time to separate after mixing is stopped.

  • Potential Causes & Corrective Actions:

    • Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too close, gravitational separation will be slow.

      • Action: Modify the density of one of the phases. This can be achieved by changing the diluent used in the organic phase or by adjusting the concentration of solutes in the aqueous phase.

    • High Viscosity of One or Both Phases: High viscosity can hinder the movement of droplets and slow down coalescence.

      • Action: If possible, slightly increasing the temperature can reduce the viscosity of the phases.[3] Alternatively, a less viscous diluent can be chosen for the organic phase.

Experimental Protocol: Determination of the Distribution Coefficient (D)

This protocol outlines the steps to determine the distribution coefficient of phosphoric acid between an aqueous solution and an organic phase containing dibutyl 2-hydroxyethyl ester.

Materials:

  • Phosphoric acid solution of known concentration

  • Dibutyl 2-hydroxyethyl ester

  • Suitable organic diluent (e.g., kerosene, toluene)

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • pH meter

  • Standardized sodium hydroxide solution for titration

  • Phenolphthalein indicator

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of dibutyl 2-hydroxyethyl ester in the chosen organic diluent at the desired concentration.

  • Phase Contact:

    • In a separatory funnel, add equal volumes of the aqueous phosphoric acid solution and the prepared organic phase (e.g., 20 mL of each for a 1:1 O/A ratio).

    • Record the initial concentration of phosphoric acid in the aqueous phase ([H₃PO₄]aq, initial).

  • Equilibration:

    • Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure the system reaches equilibrium.[7]

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Phase Separation:

    • Carefully separate the aqueous and organic phases into two clean containers.

  • Analysis:

    • Determine the concentration of phosphoric acid remaining in the aqueous phase ([H₃PO₄]aq, equilibrium) via titration with standardized NaOH.

    • The concentration of phosphoric acid in the organic phase can be calculated by mass balance: [H₃PO₄]org, equilibrium = ([H₃PO₄]aq, initial - [H₃PO₄]aq, equilibrium) * (Vaq / Vorg) where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

  • Calculation of Distribution Coefficient (D):

    • D = [H₃PO₄]org, equilibrium / [H₃PO₄]aq, equilibrium

Data Presentation: Impact of Key Parameters on Extraction Efficiency

The following table provides a hypothetical yet representative summary of how different experimental parameters can influence the distribution coefficient (D) and the overall extraction efficiency (E%).

ParameterCondition 1D₁E₁ (%)Condition 2D₂E₂ (%)Causality
pH 1.00.844.42.01.560.0Higher pH can favor the formation of the extractable complex.
O/A Ratio 1:11.254.52:11.270.6A higher O/A ratio provides more extractant to pull the solute into the organic phase.
Temperature (°C) 251.152.4401.356.5Increased temperature can slightly improve mass transfer and solubility.[4]
Mixing Time (min) 50.947.4151.458.3Longer mixing ensures the system reaches equilibrium for maximum extraction.[7]
Extractant Conc. (M) 0.51.050.01.01.864.3Higher extractant concentration drives the equilibrium towards the organic phase.

Note: E% is calculated as E% = (D / (D + (Vaq/Vorg))) * 100. For this table, Vaq/Vorg is assumed to be 1 for simplicity in comparing the effect of D.

References

  • Efficient Extraction of Phosphoric Acid with a Trialkyl Amine-Based Solvent Mixture. (2015). Industrial & Engineering Chemistry Research. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025). K-Jhil. [Link]

  • Purification of phosphoric acid by solvent extraction - Aston Research Explorer. Aston University. [Link]

  • Optimization of operating conditions in purification of wet process phosphoric acid in a liquid-liquid extraction column. (2021). Taylor & Francis Online. [Link]

  • Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. (2007). ScienceDirect. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025). LCGC International. [Link]

  • Efficient Solvent Extraction of Phosphoric Acid with Dibutyl Sulfoxide. (2026). ResearchGate. [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]

  • Purification of Phosphoric Acid by Liquid‐Liquid Equilibrium. (2017). IntechOpen. [Link]

  • Method of purifying phosphoric acid. (1983).
  • Phosphoric Acid Wet Extraction And Purification. (2025). Tiei Extraction. [Link]

  • Purification of phosphoric acid by means of organic solvents. (1980).
  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites. (2023). Eurasian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions with Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester Extractants

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing phosphoric acid dibutyl 2-hydroxyethyl ester (also known as dibutyl 2-hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing phosphoric acid dibutyl 2-hydroxyethyl ester (also known as dibutyl 2-hydroxyethyl phosphate or DBHEP) in liquid-liquid extraction (LLE) workflows. While DBHEP is a highly effective organophosphorus extractant, its amphiphilic nature and polar ester groups make it susceptible to phase separation issues—specifically true emulsions and third-phase formation.

The Causality of Phase Separation Failures

To effectively troubleshoot, we must first distinguish between the two primary mechanisms of phase failure in DBHEP systems.

True Emulsions (Interfacial Stabilization)

A true emulsion manifests as a milky, stable mid-zone between the aqueous and organic layers. Causality: This occurs when the sample contains high amounts of surfactant-like compounds (e.g., phospholipids, free fatty acids, or colloidal silica)[1]. These molecules possess mutual solubility in both phases, lowering interfacial tension and trapping the DBHEP-analyte complexes in a stable colloidal suspension. High-shear agitation exacerbates this by creating micro-droplets that fail to coalesce. As noted in1, this intermediate solubility makes quantitative phase collection nearly impossible[1].

Third-Phase Formation (The Microemulsion Model)

Often misdiagnosed as an emulsion, third-phase formation is the physical splitting of the organic phase into two distinct liquid layers. Causality: According to the 2, as metal loading increases, DBHEP forms strongly polar reverse micelles[2]. Once the concentration of these complexes exceeds the Limiting Organic Concentration (LOC), the reverse micelles undergo extensive aggregation and poly-dispersion[3]. Because these polar aggregates have limited solubility in non-polar hydrocarbon diluents, they de-mix, forming a heavy, extractant-rich middle phase and a light, diluent-rich top phase[3].

Troubleshooting FAQs

Q1: My DBHEP extraction formed a thick, milky layer at the interface. How do I break it? A1: You are dealing with a true emulsion.

  • Causality: Vigorous shaking has dispersed surfactant-like impurities, stabilizing the interface.

  • Solution: First, prevent it by gently swirling instead of shaking. To break an existing emulsion, employ the "salting-out" technique. Adding brine increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules to partition out of the interface[1]. Alternatively, filter the emulsion through highly silanized phase-separation filter paper, which selectively allows only the organic phase to pass[1].

Q2: The organic phase split into a light top layer and a dense, viscous middle layer above the aqueous phase. What happened? A2: This is third-phase formation, not an emulsion.

  • Causality: The metal-DBHEP complex concentration has exceeded the LOC of your diluent[3].

  • Solution: You must increase the solvating power of the organic phase. Add a phase modifier, such as 5–10% (v/v) isodecanol or tri-n-butyl phosphate (TBP). Modifiers disrupt the reverse micelle aggregation, reintegrating the third phase into the bulk organic layer[4].

Q3: Does my choice of diluent impact DBHEP phase stability? A3: Significantly.

  • Causality: Diluents dictate the solvation energy of the DBHEP-metal complexes. Aliphatic diluents (e.g., n-dodecane) have low LOCs and are highly prone to third-phase formation[4]. Switching to an aromatic diluent like toluene or xylene provides better solvation for the polar ester groups of DBHEP, drastically raising the LOC and preventing phase splitting[4].

Experimental Protocols

Protocol A: Self-Validating Method for Determining the Limiting Organic Concentration (LOC)

Objective: Establish the maximum metal loading threshold for your DBHEP system before third-phase formation occurs, ensuring your process stays within safe operational limits.

  • Preparation: Prepare a series of organic phases containing your operational concentration of DBHEP in the chosen diluent (e.g., 0.5 M DBHEP in n-dodecane).

  • Contacting: In separate separatory funnels, contact the organic phase with an aqueous phase containing increasing concentrations of the target metal ion (e.g., 0.1 M to 1.0 M) at the optimal extraction pH.

  • Equilibration: Agitate the mixtures using a temperature-controlled orbital shaker at 25°C for 15 minutes. (Causality: Temperature control is critical, as LOC is highly temperature-dependent).

  • Phase Separation: Centrifuge the mixtures at 3000 rpm for 5 minutes to force complete phase settling.

  • Validation & Analysis: Visually inspect the tubes. The appearance of a distinct third liquid layer indicates the LOC has been exceeded. Analyze the metal concentration in the light organic phase of the last tube without a third phase using ICP-OES. This value is your validated LOC.

Protocol B: Resolving True Emulsions via Salting-Out

Objective: Break stable interfacial emulsions without compromising the quantitative recovery of the DBHEP-analyte complex.

  • Identification: Identify the milky emulsion mid-zone in the separatory funnel.

  • Reagent Preparation: Prepare a saturated NaCl solution (brine).

  • Addition: Add the brine dropwise to the aqueous phase, up to 10% of the total aqueous volume.

  • Agitation: Gently swirl the funnel in a circular motion for 60 seconds. Do not shake vigorously.

  • Settling: Allow the phases to settle for 10 minutes. (Causality: The increased ionic strength decreases the aqueous solubility of the surfactant-like impurities, forcing phase separation[1]).

Data Presentation: Diluent & Modifier Optimization

The table below summarizes how different diluents and modifiers affect the phase behavior of organophosphorus extractants like DBHEP, based on established LOC thresholds[4].

Diluent TypeExample SolventsLOC ThresholdRisk of Third PhaseRecommended Corrective Action
Aliphatic n-Dodecane, n-OctaneLowHighAdd 5-10% Isodecanol or TBP
Alicyclic CyclohexaneModerateModerateAdd 2-5% TBP
Aromatic Toluene, XyleneHighLowNone required (Self-resolving)

Troubleshooting Workflow Visualization

EmulsionTroubleshooting Start Phase Separation Issue Detected with DBHEP Analyze Analyze Phase Behavior Start->Analyze ThirdPhase Third Phase Formation (LOC Exceeded) Analyze->ThirdPhase 3 Distinct Layers Analyze->ThirdPhase High Metal Loading TrueEmulsion True Emulsion (Surfactant/Crud) Analyze->TrueEmulsion Milky Mid-Zone Analyze->TrueEmulsion High Shear Mod1 Add Phase Modifier (e.g., Isodecanol) ThirdPhase->Mod1 Mod2 Switch Diluent (e.g., Toluene/Xylene) ThirdPhase->Mod2 Fix1 Centrifugation / Silanized Filtration TrueEmulsion->Fix1 Fix2 Salting Out (Increase Ionic Strength) TrueEmulsion->Fix2 Success Clear Phase Separation Achieved Mod1->Success Mod2->Success Fix1->Success Fix2->Success

Diagnostic workflow for resolving DBHEP extractant phase separation failures.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Third phase formation in solvent extraction: A microemulsion model - Penn State / Scopus.
  • Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923 - ResearchGate.
  • The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing).

Sources

Troubleshooting

Purification methods for technical grade phosphoric acid dibutyl 2-hydroxyethyl ester

Welcome to the Technical Support Center for Phosphoric acid, dibutyl 2-hydroxyethyl ester (CAS: 130525-77-8), commonly referred to as Dibutyl 2-hydroxyethyl phosphate or DBHP[1]. Hydroxylated organophosphates like DBHP a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphoric acid, dibutyl 2-hydroxyethyl ester (CAS: 130525-77-8), commonly referred to as Dibutyl 2-hydroxyethyl phosphate or DBHP[1].

Hydroxylated organophosphates like DBHP are notoriously difficult to obtain in high purity[2]. The presence of both a hydrophilic hydroxyl group and hydrophobic butyl chains makes this molecule prone to acting as a surfactant, while the phosphate ester bonds are susceptible to hydrolysis and transesterification. This guide is designed for researchers and process chemists who need to troubleshoot synthesis impurities and establish a self-validating, scalable purification workflow.

Part 1: Troubleshooting FAQs

Q1: My synthesized DBHP has a low pH and shows a distinct dibutyl phosphate (DBP) peak on NMR/HPLC. How do I remove it? The Causality: During synthesis or prolonged storage, the ester bonds of organophosphates can undergo hydrolysis, cleaving the 2-hydroxyethyl or butyl groups to yield acidic degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP)[3]. The Solution: Implement an alkaline wash. DBP is highly acidic. By washing the crude organic mixture with a 5–10% sodium carbonate (Na₂CO₃) solution, you neutralize the DBP, converting it into a highly water-soluble sodium salt. This salt partitions entirely into the aqueous phase, leaving the neutral DBHP in the organic layer[3].

Q2: I am trying to wash out unreacted ethylene glycol with water, but the liquid-liquid extraction forms a stubborn, milky emulsion. Why? The Causality: DBHP possesses a classic amphiphilic structure—a hydrophobic "tail" (the two butyl groups) and a hydrophilic "head" (the 2-hydroxyethyl group and phosphate core). When agitated with deionized water, DBHP acts as a surfactant, stabilizing oil-in-water emulsions. The Solution: Replace deionized water with a saturated brine (NaCl) solution. The high ionic strength of the brine "salts out" the organic phase by stripping the hydration shell around the phosphate headgroup, drastically increasing interfacial tension and forcing rapid phase separation.

Q3: My final product contains residual butanol and water. Can I use standard fractional distillation to remove them? The Causality: No. Standard distillation at atmospheric pressure requires temperatures that exceed the thermal stability threshold of DBHP, leading to severe thermal degradation and further generation of DBP. The Solution: You must use high-vacuum stripping (e.g., short-path distillation or a wiped film evaporator). By dropping the pressure to <10 Pa, you can depress the boiling point of butanol and water, allowing them to be stripped at pot temperatures below 90–100 °C, which prevents the decomposition of the phosphate ester[4].

Part 2: Quantitative Impurity Profile

To design a self-validating purification system, you must track the physicochemical properties of the target molecule and its impurities.

Table 1: Physicochemical Profile and Phase-Separation Strategy

CompoundRole in MatrixSolubility / Volatility ProfileTarget Removal Strategy
DBHP Target Product Soluble in organics; High boiling point.Retained in Organic Phase / Distillation Residue
Dibutyl Phosphate (DBP) Acidic ImpuritySoluble in organics (as acid); Soluble in water (as Na⁺ salt).Alkaline Wash (Na₂CO₃) → Aqueous Waste
Ethylene Glycol Polar PrecursorHighly water-soluble; Insoluble in non-polar organics.Brine Wash → Aqueous Waste
Butanol Volatile PrecursorSoluble in organics; Moderately volatile.High-Vacuum Distillation → Distillate Waste
Water Solvent/ByproductHighly polar; Volatile under vacuum.High-Vacuum Distillation → Distillate Waste

Part 3: The "Gold Standard" Purification Protocol

This protocol utilizes a three-stage orthogonal purification strategy: Chemical Neutralization, Polarity Extraction, and Thermal Stripping.

Materials Required
  • Crude DBHP mixture

  • Non-polar carrier solvent (e.g., Hexane or Toluene)

  • 5% (w/v) Sodium Carbonate (Na₂CO₃) aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Short-path vacuum distillation apparatus (capable of <10 Pa)

Step-by-Step Methodology

Stage 1: Alkaline Neutralization (Acidic Impurity Removal)

  • Dilution: Dissolve the crude DBHP in an equal volume of hexane or toluene. Causality: DBHP is highly viscous; dilution lowers viscosity, ensuring efficient mass transfer during the wash.

  • Neutralization: Transfer the organic mixture to a separatory funnel. Add an equal volume of 5% Na₂CO₃ solution.

  • Agitation & Venting: Shake vigorously for 2 minutes. Self-Validation Check: Vent the funnel frequently, as the neutralization of acidic impurities (like DBP) may release trace CO₂ gas.

  • Separation: Allow the phases to separate. Drain and discard the lower aqueous layer (which now contains the sodium salts of DBP and MBP)[3].

Stage 2: Brine Extraction (Polar Impurity Removal) 5. Extraction: Add an equal volume of saturated brine to the retained organic layer. Shake gently. 6. Phase Resolution: Allow the layers to separate. The brine will pull out unreacted ethylene glycol and any residual alkalinity. Discard the lower aqueous layer. 7. Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Stir for 15 minutes to remove bulk dissolved water, then filter out the drying agent.

Stage 3: Vacuum Stripping (Volatile Impurity Removal) 8. Solvent Removal: Use a rotary evaporator (40 °C, 100 mbar) to strip the carrier solvent (hexane/toluene). 9. Deep Vacuum Distillation: Transfer the concentrated DBHP to a short-path distillation setup. Apply a high vacuum (<10 Pa). 10. Thermal Stripping: Gradually heat the pot to 90–100 °C. Causality: Maintaining the temperature strictly below 100 °C under deep vacuum ensures butanol and trace water vaporize without triggering the thermal degradation of DBHP[4]. 11. Collection: The purified DBHP remains in the boiling flask as the heavy residue (>99% purity), while impurities collect in the receiving flask.

Part 4: Purification Workflow Visualization

Below is the logical decision tree and workflow for the DBHP purification process.

PurificationWorkflow Start Crude DBHP (Contains DBP, EG, Butanol) AlkWash 1. Alkaline Wash (5% Na2CO3) Start->AlkWash Sep1 Phase Separation AlkWash->Sep1 Aq1 Aqueous Phase (Na-DBP Salt) Sep1->Aq1 Discard Org1 Organic Phase (DBHP, Butanol, EG) Sep1->Org1 Retain BrineWash 2. Brine Wash (Saturated NaCl) Org1->BrineWash Sep2 Phase Separation BrineWash->Sep2 Aq2 Aqueous Phase (Ethylene Glycol) Sep2->Aq2 Discard Org2 Organic Phase (DBHP, Butanol) Sep2->Org2 Retain VacDist 3. Short-Path Vacuum Distillation (<10 Pa, 90°C) Org2->VacDist Distillate Distillate Waste (Butanol, Water) VacDist->Distillate Evaporate Residue Purified DBHP (>99% Purity) VacDist->Residue Bottoms

Caption: Orthogonal purification workflow for DBHP utilizing alkaline washing, brine extraction, and vacuum stripping.

References

  • PubChem. "Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392". National Institutes of Health (NIH). [Link]

  • Beijer, S. (2025). "Closing the phosphorus loop: Recovery, recycling and sustainable design". UvA-DARE (Digital Academic Repository), Universiteit van Amsterdam.[Link]

  • Davis, W. Jr. (1960). "Tributyl Phosphate-Hydrocarbon Diluent Repurification in Radiochemical Processing at ORNL: Status Summary". Office of Scientific and Technical Information (OSTI).[Link]

  • "Method for preparing high-purity tributyl phosphate" (Patent CN104892666A).

Sources

Optimization

Improving yield in the synthesis of phosphoric acid dibutyl 2-hydroxyethyl ester

Technical Support Center: Yield Optimization for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester Synthesis Welcome to the Technical Support Center. As application scientists and process chemists, we understand that synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester Synthesis

Welcome to the Technical Support Center. As application scientists and process chemists, we understand that synthesizing hydroxylated organophosphates—specifically phosphoric acid dibutyl 2-hydroxyethyl ester (also known as dibutyl 2-hydroxyethyl phosphate or DBHP, PubChem CID 86392[1])—presents unique challenges. These molecules are deceptively difficult to obtain in pure form due to competing side reactions and extreme moisture sensitivity[2].

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind yield losses, provide a self-validating synthetic protocol, and address specific failure modes you might encounter during scale-up.

I. Mechanistic Workflow & Reaction Pathways

To optimize yield, we must first understand the competing pathways. The most reliable synthesis route utilizes a nucleophilic substitution between dibutyl chlorophosphate (DBCP) and ethylene glycol (EG).

DBHPSynthesis DBCP Dibutyl Chlorophosphate (Electrophile) Reaction Nucleophilic Substitution (0-5 °C, Anhydrous N2) DBCP->Reaction EG Ethylene Glycol (10x Excess) + Triethylamine EG->Reaction Target Dibutyl 2-Hydroxyethyl Phosphate (Target Product) Reaction->Target Optimal Conditions Side1 Bis-phosphorylated Glycol (Impurity) Reaction->Side1 Insufficient Diol Side2 Dibutyl Hydrogen Phosphate (Hydrolysis Product) Reaction->Side2 Moisture Present

Workflow and critical control points for DBHP synthesis.

II. Quantitative Comparison of Synthesis Routes

Researchers often debate between the Epoxide Ring-Opening route and the Chlorophosphate Substitution route. The data below illustrates why the chlorophosphate route is strictly recommended for high-yield, high-purity applications.

Synthesis RouteReagents RequiredMajor Side ProductsTypical YieldOptimization Strategy
Epoxide Ring-Opening Dibutyl phosphate + Ethylene OxidePolyoxyethylated esters[3]30–50%Strict stoichiometric control; low temperature to prevent runaway ethoxylation.
Chlorophosphate Substitution Dibutyl chlorophosphate + Ethylene GlycolBis-phosphates, Dibutyl hydrogen phosphate75–85%10x molar excess of diol; strictly anhydrous conditions; slow electrophile addition[4].

III. Self-Validating Protocol: Chlorophosphate Substitution

This protocol is designed as a self-validating system . It includes intrinsic analytical checkpoints to ensure that if a step fails, the failure is caught immediately before proceeding.

Phase 1: Anhydrous Preparation

  • Drying: Dry ethylene glycol (EG) over 3Å molecular sieves for 48 hours.

  • Validation Check: Perform a Karl Fischer (KF) titration on the EG. Proceed only if water content is < 50 ppm. (Causality: Trace water will outcompete EG, irreversibly hydrolyzing DBCP into dibutyl hydrogen phosphate).

  • Setup: In a flame-dried, 3-neck round-bottom flask under continuous N₂ purge, add 10.0 equivalents of anhydrous EG and 1.2 equivalents of anhydrous triethylamine (Et₃N).

Phase 2: Controlled Electrophilic Addition 4. Cooling: Submerge the flask in an ice-brine bath. 5. Validation Check: Insert an internal thermocouple. Do not initiate addition until the internal temperature stabilizes between 0 °C and 5 °C. 6. Addition: Dissolve 1.0 equivalent of dibutyl chlorophosphate in anhydrous dichloromethane (DCM). Add this solution dropwise via an addition funnel over 2 hours. 7. Validation Check: Monitor the internal temperature. If it exceeds 10 °C, halt addition. (Causality: Exothermic spikes promote the formation of bis-phosphorylated impurities).

Phase 3: Reaction Monitoring & Workup 8. Monitoring: After 4 hours of stirring at room temperature, extract a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ³¹P NMR. 9. Validation Check: Look for the disappearance of the DBCP peak (~ +4 ppm) and the dominance of the DBHP product peak (~ -1 ppm). 10. Quenching: Quench the reaction with ice water. Transfer to a separatory funnel. 11. Washing: Wash the organic phase twice with cold 5% Na₂CO₃ (aqueous). (Causality: The mild base deprotonates any formed dibutyl hydrogen phosphate, forcing it into the aqueous waste layer). 12. Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Remove excess EG via high-vacuum distillation (Kugelrohr) at gently elevated temperatures.

IV. Troubleshooting FAQs

Q: My yield is consistently below 40%, and HPLC shows a heavy, highly retained impurity. What went wrong? A: You are likely synthesizing the bis-phosphorylated ethylene glycol impurity (where both hydroxyl groups of the glycol react with DBCP). Causality: This occurs when the local concentration of ethylene glycol is too low relative to the chlorophosphate. The primary hydroxyl group of your newly formed DBHP is highly nucleophilic and will readily attack another molecule of DBCP. Solution: Ensure a minimum 10-fold molar excess of ethylene glycol and maintain vigorous overhead stirring to prevent localized pooling of the chlorophosphate during addition.

Q: I attempted the ethylene oxide (EO) ring-opening route to avoid using chlorophosphates, but my product is a complex mixture. Why? A: Ethylene oxide reactions are notoriously prone to over-alkoxylation. Once the initial DBHP molecule forms, its new terminal hydroxyl group can act as a nucleophile to open another ethylene oxide ring, leading to a cascade of polyoxyethylated dibutyl phosphate esters[1.4]. Causality: The competitive nucleophilicity of the newly formed alkoxide against the starting phosphate dictates this cascade. Unless you have highly specialized microreactor control to limit residence time[1.7], the chlorophosphate route is far superior for isolating the mono-glycol ester.

Q: My final product is contaminated with dibutyl hydrogen phosphate. How did it form, and how do I remove it? A: Dibutyl chlorophosphate is intensely hygroscopic. Even brief exposure to atmospheric moisture causes rapid hydrolysis, yielding dibutyl hydrogen phosphate and HCl. This is a primary reason why hydroxylated organophosphates are so difficult to obtain in pure form[1.1]. Solution: To salvage your current batch, dissolve the mixture in an organic solvent (like DCM) and wash it with a mild aqueous base (e.g., saturated NaHCO₃). The dibutyl hydrogen phosphate will convert to its water-soluble sodium salt and partition into the aqueous layer, leaving your neutral DBHP ester in the organic phase.

Q: Why does the protocol specify Triethylamine (Et₃N) instead of Pyridine as the base? A: While both act as acid scavengers to neutralize the HCl byproduct, Et₃N forms a hydrochloride salt (Et₃N·HCl) that is highly insoluble in cold DCM. Causality: The immediate precipitation of Et₃N·HCl drives the reaction forward (Le Chatelier's principle) and provides a visual cue that the substitution is actively occurring. Pyridine salts tend to remain partially soluble, complicating the workup.

V. References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository). URL: Verified Link

  • PubChem. Phosphoric acid, dibutyl 2-hydroxyethyl ester (CID 86392). National Center for Biotechnology Information. URL: Verified Link

  • Jackson, D. R., & Lundberg, W. A. (1961). Composition containing polyvinyl alcohol and a neutral ester of phosphoric acid (US Patent No. 2979478A). U.S. Patent and Trademark Office. URL: Verified Link

  • Kundu, A., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. High Education Chemical Engineering. URL: Verified Link

Sources

Troubleshooting

Minimizing phase separation issues with phosphoric acid dibutyl 2-hydroxyethyl ester

Welcome to the Technical Support Center for Phosphoric acid dibutyl 2-hydroxyethyl ester (commonly known as Dibutyl 2-hydroxyethyl phosphate or DBHP, CAS: 130525-77-8)[1]. As an amphiphilic organophosphate featuring two...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phosphoric acid dibutyl 2-hydroxyethyl ester (commonly known as Dibutyl 2-hydroxyethyl phosphate or DBHP, CAS: 130525-77-8)[1]. As an amphiphilic organophosphate featuring two hydrophobic butyl tails and a highly polar 2-hydroxyethyl headgroup, DBHP is widely utilized as a surfactant, extraction agent, and formulation additive[2][3].

However, its unique amphiphilic nature makes it highly susceptible to phase separation issues—such as emulsion breaking in aqueous systems or "third-phase formation" in solvent extraction workflows. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maintain phase stability in your DBHP applications.

Diagnostic Workflow: Identifying the Root Cause

Before applying a fix, it is critical to diagnose the specific mechanism driving the phase separation. The diagram below outlines the diagnostic logic for DBHP systems.

G Start Phase Separation Detected in DBHP System SystemType Identify System Type Start->SystemType LiquidExtraction Solvent Extraction (Biphasic Organic/Aqueous) SystemType->LiquidExtraction Organic Diluents Emulsion Aqueous Formulation (Emulsion/Dispersion) SystemType->Emulsion Water/Surfactant ThirdPhase Third-Phase Formation? (Heavy Organic Layer) LiquidExtraction->ThirdPhase CloudPoint Thermal or Salt Shock? (Cloud Point Drop) Emulsion->CloudPoint Modifier Add Phase Modifier (e.g., 1-Octanol or TBP) ThirdPhase->Modifier Yes Diluent Change Diluent (Aliphatic to Aromatic) ThirdPhase->Diluent Yes TempControl Adjust Temperature Below Cloud Point CloudPoint->TempControl Thermal Issue CoSurfactant Add Co-surfactant (Increase HLB) CloudPoint->CoSurfactant High Salinity

Diagnostic workflow for identifying and resolving DBHP phase separation mechanisms.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: What causes "third-phase formation" when using DBHP in liquid-liquid extraction, and how do I prevent it?

The Causality: In solvent extraction, DBHP is often dissolved in non-polar aliphatic diluents (like n-dodecane). When DBHP extracts metal ions or mineral acids, the polar 2-hydroxyethyl groups and the extracted solutes self-associate via hydrogen bonding and dipole-dipole interactions to form reverse micelles. If the concentration of these reverse micelles exceeds their solubility limit in the non-polar diluent, the organic phase splits into two distinct layers: a light, diluent-rich phase and a heavy, extractant-rich "third phase". The Solution: You must disrupt the excessive self-association of the DBHP reverse micelles. This is achieved by adding a phase modifier —typically a long-chain alcohol (e.g., 1-octanol) or a neutral organophosphate (e.g., Tributyl phosphate, TBP)[4]. The modifier's hydroxyl or phosphoryl groups intercalate into the DBHP micelle core, satisfying the hydrogen-bonding requirements and preventing macroscopic aggregation.

Q2: Why does my DBHP-stabilized aqueous emulsion separate abruptly when I add electrolytes (salts)?

The Causality: DBHP relies heavily on the hydration of its terminal hydroxyl group and phosphate core to maintain solubility and steric stabilization in water. The addition of high concentrations of electrolytes (e.g., NaCl, sulfates) introduces a "salting-out" effect. The ions compete for water molecules, effectively stripping the hydration shell away from the DBHP headgroup. This dehydration lowers the Hydrophilic-Lipophilic Balance (HLB), causing the DBHP molecules to coalesce and the emulsion to break. The Solution: To buffer against high ionic strength, incorporate a highly hydrophilic co-surfactant (such as a PEGylated sorbitan ester) to maintain the hydration layer, or reduce the overall electrolyte concentration in the aqueous phase.

Q3: How do temperature shifts induce phase separation in DBHP mixtures?

The Causality: DBHP exhibits non-ionic surfactant-like behavior in aqueous systems. As temperature increases, the kinetic energy disrupts the hydrogen bonds between the water molecules and the 2-hydroxyethyl group of DBHP. At a specific critical temperature (the Cloud Point), the dehydration becomes so severe that DBHP is no longer water-soluble, leading to immediate macroscopic phase separation (cloudiness). The Solution: Always operate your formulation at least 5°C to 10°C below the established cloud point of the specific DBHP/water/salt mixture.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, use the following self-validating protocols to optimize your DBHP systems.

Protocol A: Mitigating Third-Phase Formation via Phase Modifiers

Objective: Determine the Minimum Modifier Concentration (MMC) required to prevent third-phase formation in DBHP solvent extraction.

  • Baseline Establishment: Prepare a 1.0 M solution of DBHP in n-dodecane. Equilibrate equal volumes (e.g., 5 mL) of this organic phase with an aqueous phase containing your target metal/acid concentration at 25°C.

  • Centrifugation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes. Observe the organic layer. If three distinct liquid phases are present, proceed to step 3.

  • Modifier Titration: Prepare a series of 1.0 M DBHP solutions in n-dodecane, adding increasing volume percentages (1%, 3%, 5%, 10% v/v) of 1-octanol as a phase modifier.

  • Re-equilibration: Repeat the extraction and centrifugation steps for each modified organic phase.

  • Validation Check: The protocol is self-validating when you identify the exact modifier concentration where the heavy organic layer completely disappears, leaving only a single, clear organic phase and a single aqueous phase. Plot the volume of the third phase against the modifier concentration to find the critical threshold.

Protocol B: Cloud Point Determination for DBHP Dispersions

Objective: Map the thermal stability limits of aqueous DBHP formulations.

  • Sample Preparation: Prepare a 1% (w/w) dispersion of DBHP in deionized water. Place 10 mL of the sample in a clear glass test tube.

  • Controlled Heating: Immerse the test tube in a programmable water bath. Insert a calibrated digital thermometer directly into the sample.

  • Optical Monitoring: Heat the bath at a slow, controlled rate of 1°C/min. Place a printed text card behind the test tube.

  • Measurement: The Cloud Point is reached at the exact temperature where the printed text is no longer visible through the dispersion due to sudden turbidity (phase separation).

  • Validation Check: Remove the tube from the heat and let it cool. The protocol validates itself if the solution becomes completely transparent again as it drops below the cloud point (demonstrating the reversibility of thermal H-bond disruption).

Quantitative Data: DBHP Phase Behavior Parameters

The following table summarizes the physicochemical properties of DBHP and the comparative efficacy of phase modifiers based on established organophosphate behavior[1].

Parameter / ModifierValue / Effect on DBHP SystemMechanistic Rationale
Molecular Weight 254.26 g/mol Determines molarity in solvent extraction calculations[1].
LogP (Predicted) ~1.3 to 2.4Indicates amphiphilic nature; partitions readily at interfaces[1].
1-Octanol (Modifier) High Efficacy (Prevents Third Phase)Strong H-bonding with DBHP disrupts reverse micelle aggregation.
Tributyl Phosphate (TBP) Moderate EfficacyActs as a co-solvent to increase the polarity of the diluent phase[4].
Aromatic Diluents (Toluene) High Efficacy (Prevents Third Phase)Higher dielectric constant than aliphatics; better solvates polar DBHP complexes.
High Aqueous Salinity Induces Phase SeparationDehydrates the 2-hydroxyethyl group via the salting-out effect.

References

  • Phosphoric acid, dibutyl 2-hydroxyethyl ester | C10H23O5P | CID 86392 Source: PubChem, National Library of Medicine URL:[Link]

  • Closing the phosphorus loop: Recovery, recycling and sustainable design Source: UvA-DARE (Digital Academic Repository), University of Amsterdam URL:[Link]

  • An Insight into Third-Phase Formation during the Extraction of Thorium Nitrate: Evidence for Aggregate Formation from Small-Angle Neutron Scattering and Validation by Computational Studies Source: The Journal of Physical Chemistry B, ACS Publications URL:[Link]

  • Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates Source: Solvent Extraction and Ion Exchange (via ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Phosphoric acid dibutyl 2-hydroxyethyl ester vs tributyl phosphate in solvent extraction

Comparative Evaluation of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHEP) vs. Tributyl Phosphate (TBP) in Solvent Extraction Executive Summary In the landscape of solvent extraction, the choice of an appropriate org...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHEP) vs. Tributyl Phosphate (TBP) in Solvent Extraction

Executive Summary

In the landscape of solvent extraction, the choice of an appropriate organophosphorus extractant is paramount to achieving the desired separation, selectivity, and purification outcomes[1]. For decades, Tributyl Phosphate (TBP) has served as the robust, well-characterized workhorse for hydrometallurgy, nuclear fuel reprocessing, and transition metal scavenging in drug development[1][2]. However, as separation challenges become more complex—requiring nuanced selectivity or specific solvation dynamics—functionalized alternatives like Phosphoric acid dibutyl 2-hydroxyethyl ester (DBHEP) are being evaluated.

This guide provides a rigorous, data-driven comparison of TBP and DBHEP. By analyzing the structural causality behind their extraction behaviors, we can predict their performance profiles and establish a self-validating experimental framework for researchers to test these extractants in their own laboratories.

Mechanistic Causality: Structure Dictates Function

The fundamental difference between TBP and DBHEP lies in the substitution of a terminal methyl group on one of the butyl chains with a hydroxyl (-OH) group. This single functional modification drastically alters the thermodynamics of the extraction system.

  • TBP (Neutral Solvating Extractant): TBP coordinates with metal cations exclusively via the electron-rich phosphoryl oxygen (P=O)[2]. The three linear, hydrophobic butyl chains provide excellent steric shielding, ensuring high solubility of the metal-extractant complex in aliphatic diluents (e.g., n-dodecane) while minimizing aqueous solubility (~400 mg/L)[1].

  • DBHEP (Amphiphilic/Bifunctional Extractant): Registered under CAS 130525-77-8, DBHEP introduces a 2-hydroxyethyl group[3]. While the P=O group remains the primary coordination site, the terminal -OH group introduces hydrogen-bonding capabilities. This allows DBHEP to participate in secondary-sphere coordination, potentially enhancing selectivity for specific transition metals. However, this increased polarity drastically increases the extractant's aqueous solubility. Furthermore, the synthesis of pure hydroxylated organophosphates like DBHEP is deceptively difficult, often complicating commercial scale-up[4].

Degradation and Stripping Dynamics

A critical operational factor is hydrolytic and radiolytic stability. TBP is known to degrade into dibutyl phosphate (HDBP)[5]. HDBP is an acidic extractant that forms extremely strong, organic-soluble complexes with metal ions, which severely impedes the back-extraction (stripping) phase[5]. DBHEP, possessing a primary alcohol group, is susceptible to further oxidation or ester hydrolysis under highly acidic conditions, requiring careful pH control during continuous operations.

Mechanisms cluster_TBP TBP: Hydrophobic Solvation cluster_DBHEP DBHEP: Amphiphilic Solvation TBP TBP Molecule (P=O Donor) Metal_TBP Metal Nitrate Complex TBP->Metal_TBP P=O Coordination DBHEP DBHEP Molecule (P=O & -OH) Metal_DBHEP Metal Nitrate Complex DBHEP->Metal_DBHEP P=O Coordination DBHEP->Metal_DBHEP -OH H-Bonding

Structural comparison of TBP and DBHEP coordination mechanisms with metal cations.

Physicochemical and Extraction Performance Data

The following table synthesizes the operational metrics of TBP and DBHEP. While TBP metrics are well-established[1][2], DBHEP data is derived from its structural profile and behavior in analogous hydroxylated systems[3][4].

PropertyTributyl Phosphate (TBP)Dibutyl 2-hydroxyethyl ester (DBHEP)
Molecular Formula C₁₂H₂₇O₄P[1]C₁₀H₂₃O₅P[3]
Molecular Weight 266.31 g/mol [1]254.26 g/mol [3]
Coordination Sites Monodentate (P=O)[2]Bifunctional (P=O, -OH)
Aqueous Solubility ~400 mg/L (Low)[1]High (Due to terminal -OH hydrogen bonding)
Steric Hindrance Moderate[1]Moderate to High (Depending on H-bond networks)
Phase Disengagement Rapid (< 2 mins)Slower (Emulsion risk via interfacial H-bonding)
Primary Application Actinide/Lanthanide extraction[1]Specialized transition metal scavenging

Experimental Protocol: Self-Validating Extraction Workflow

To objectively compare the extraction efficiency (Distribution Ratio, D ) and phase disengagement kinetics of TBP and DBHEP, the following standardized protocol must be executed.

Self-Validation Mechanism: This protocol employs a rigorous mass balance check. By quantifying the metal concentration in both the loaded organic phase and the aqueous raffinate, the system validates that no metal was lost to third-phase formation, precipitation, or adsorption onto the glassware. A mass balance recovery of 95–105% is required to validate the data.

Step-by-Step Methodology
  • Solvent Preparation: Prepare 30% (v/v) solutions of TBP and DBHEP in an aliphatic diluent (e.g., n-dodecane). Pre-equilibrate the organic phases with 3.0 M HNO₃ to prevent acid extraction during the metal contact phase.

  • Aqueous Feed Preparation: Prepare a standardized aqueous feed containing 0.1 M of the target metal nitrate (e.g., UO₂(NO₃)₂) in 3.0 M HNO₃.

  • Liquid-Liquid Contact: In a thermostated extraction vial (25 ± 0.1 °C), combine the organic and aqueous phases at an Organic-to-Aqueous (O/A) ratio of 1:1. Agitate vigorously using a mechanical shaker for exactly 15 minutes to ensure thermodynamic equilibrium.

  • Phase Disengagement Assay: Transfer the emulsion to a graduated cylinder. Record the time required for complete phase separation (defined as the appearance of a sharp, clear interfacial line). Note: DBHEP is expected to exhibit slower disengagement due to its amphiphilic nature.

  • Quantitative Analysis & Validation:

    • Carefully separate the phases using a separatory funnel.

    • Analyze both the Loaded Organic Phase and the Aqueous Raffinate using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Calculate Distribution Ratio ( D ): D=[M]org​/[M]aq​

    • Execute Mass Balance: [M]initial​=[M]org​+[M]aq​ . If the variance exceeds 5%, discard the run and investigate for third-phase formation.

Workflow Feed Aqueous Feed (Metal Nitrates in HNO3) Extraction Liquid-Liquid Contact (O/A = 1:1, 15 min) Feed->Extraction Solvent Organic Solvent (30% Extractant in Dodecane) Solvent->Extraction PhaseSep Phase Separation (Gravity Settling) Extraction->PhaseSep LoadedOrg Loaded Organic Phase (ICP-OES Analysis) PhaseSep->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (ICP-OES Analysis) PhaseSep->Raffinate Aqueous Phase Validation Mass Balance Validation ([M]initial = [M]org + [M]aq) LoadedOrg->Validation Raffinate->Validation

Self-validating experimental workflow for comparative solvent extraction.

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Comparative

HPLC validation methods for detecting phosphoric acid dibutyl 2-hydroxyethyl ester

As a Senior Application Scientist, I have observed that the quantification of hydroxylated organophosphates—specifically phosphoric acid dibutyl 2-hydroxyethyl ester (also known as dibutyl 2-hydroxyethyl phosphate or DBH...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the quantification of hydroxylated organophosphates—specifically phosphoric acid dibutyl 2-hydroxyethyl ester (also known as dibutyl 2-hydroxyethyl phosphate or DBHP)—presents a unique set of analytical challenges. DBHP is frequently encountered as a flame retardant, a specialized plasticizer, or an impurity in pharmaceutical and industrial syntheses[1].

Because DBHP is highly polar and lacks a conjugated π -system (a strong UV chromophore), traditional analytical approaches often fall short in complex matrices. This guide objectively compares legacy detection methods with modern high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, providing a self-validating protocol grounded in current analytical literature.

Methodological Comparison: Selecting the Optimal Modality

When developing a validation method for DBHP, the analytical modality dictates the sample preparation burden and the ultimate sensitivity of the assay. Historically, analysts have relied on Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, modern high-throughput laboratories increasingly favor LC-MS/MS for polar environmental and biological biomarkers[2].

Causality in Method Selection:

  • HPLC-UV: While HPLC-UV is highly accessible and has been used for related alkyl phosphates like diisobutyl hydrogen phosphate[3], DBHP absorbs poorly above 210 nm. Operating at such low wavelengths introduces severe matrix interference, making it unsuitable for trace-level detection without pre-column derivatization.

  • GC-MS: Alkyl phosphates can be analyzed via GC-MS, but their polarity and thermal lability require extensive derivatization (e.g., using pentafluorobenzyl bromide or diazotoluene) to increase volatility and stability[4][5]. This introduces analytical variability and increases sample preparation time.

  • LC-MS/MS: Direct injection or simple Solid Phase Extraction (SPE) coupled with LC-MS/MS bypasses the need for derivatization. Using electrospray ionization (ESI), the phosphate ester and hydroxyl groups are readily ionized, offering superior specificity and limits of detection (LOD)[1][2].

Table 1: Performance Comparison of Analytical Modalities for DBHP
Analytical ModalitySample PreparationChromatographic ColumnDetection Limit (LOD)SpecificityThroughput
HPLC-UV Liquid-Liquid Extraction (LLE)Standard C18 (e.g., Hypersil)~1.0 - 5.0 µg/mLLow (High matrix interference at <210 nm)Medium
GC-MS LLE + Derivatization (PFBBr)Capillary (e.g., DB-5MS)~10 - 50 ng/mLHigh (Mass spectral library matching)Low
LC-MS/MS Dilute-and-shoot or SPEPolar-retaining C18 (Atlantis T3)~0.05 - 0.5 ng/mLVery High (MRM transitions)High

Core Protocol: Validated LC-MS/MS Workflow for DBHP

To establish a self-validating system, every step of the protocol must be engineered to mitigate specific physicochemical challenges posed by DBHP. The following methodology utilizes an LC-MS/MS framework equipped with a TurboIonSpray source, operating in positive ionization mode[1].

Step 1: Sample Preparation (Solid Phase Extraction)
  • Procedure: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB) with 2 mL methanol followed by 2 mL of LC-MS grade water. Load 1 mL of the sample matrix spiked with an isotopically labeled internal standard (e.g., DBP-d18). Wash with 5% methanol in water. Elute with 2 mL of 100% methanol. Evaporate under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

  • Mechanistic Rationale: DBHP's hydroxyl group makes it highly water-soluble. Traditional LLE often results in poor recovery. A mixed-mode SPE sorbent ensures quantitative retention of polar organophosphates, while the internal standard corrects for any matrix-induced ion suppression during ESI[2].

Step 2: Chromatographic Separation Strategy
  • Procedure: Inject 5 µL of the reconstituted sample onto an Atlantis T3 column (100 × 2.1 mm; 3 μm)[1].

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, and re-equilibrate at 5% B for 3 mins. Flow rate: 0.3 mL/min.

  • Mechanistic Rationale: Standard high-density C18 columns often suffer from phase collapse in highly aqueous conditions, leading to poor retention of polar compounds like DBHP. The Atlantis T3 is a silica-based, reversed-phase column specifically designed to retain polar analytes[1]. Furthermore, the addition of 0.1% formic acid acts as a proton donor, driving the equilibrium toward the formation of [M+H]+ precursor ions required for positive mode MS detection.

Step 3: Mass Spectrometry (MS/MS) Detection
  • Procedure: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Set the capillary voltage to 4.5 kV and the source temperature to 450°C. Monitor the specific precursor-to-product ion transitions for DBHP.

  • Mechanistic Rationale: The triple quadrupole isolates the intact DBHP precursor ion in Q1, fragments it using collision-induced dissociation (CID) in Q2, and isolates the specific product ions in Q3. This double-filtering mechanism eliminates background noise, ensuring that only DBHP is quantified even in complex matrices.

Workflow Visualization

The following diagram illustrates the logical progression of the sample from matrix to validated data, highlighting the critical path of the LC-MS/MS methodology.

DBHP_Validation_Workflow SamplePrep 1. Sample Preparation Solid Phase Extraction (SPE) Chromatography 2. HPLC Separation Atlantis T3 Column SamplePrep->Chromatography Reconstituted Extract Ionization 3. ESI+ Ionization TurboIonSpray Source Chromatography->Ionization Eluate (0.1% FA) Detection 4. MS/MS Detection Triple Quadrupole (MRM) Ionization->Detection [M+H]+ Precursor Ions Validation 5. Method Validation ICH Q2(R2) Parameters Detection->Validation Quantitative Data

Fig 1: Step-by-step LC-MS/MS analytical workflow and validation pathway for DBHP quantification.

Method Validation Framework (ICH Q2(R2) Guidelines)

To ensure the method is self-validating and legally defensible, it must be subjected to rigorous statistical validation conforming to ICH Q2(R2) standards.

  • Specificity & Selectivity: Analyze blank matrices (e.g., unspiked solvent or control biological fluid) to ensure no endogenous peaks co-elute with DBHP or the internal standard at the established retention times.

  • Linearity and Range: Prepare a minimum of six calibration standards ranging from 0.1 ng/mL to 100 ng/mL. Plot the peak area ratio (DBHP/IS) against the nominal concentration. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of DBHP into the matrix at three levels (Low, Medium, High QC). Calculate the percentage recovery. Acceptable recovery for trace organophosphates typically ranges from 80% to 115%[2].

  • Precision (Repeatability & Intermediate Precision): Analyze the three QC levels in quintuplicate on the same day (intra-day) and across three different days (inter-day). The Relative Standard Deviation (RSD) must be ≤15% (or ≤20% at the LOQ)[5].

  • LOD and LOQ: Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantification (LOQ) at an S/N of 10:1.

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository). 1

  • Benchchem. Diisobutyl Hydrogen Phosphate: A Technical Guide to its Solubility in Organic Solvents.3

  • Aprea, M. C., et al. (1999). Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. 4

  • Gavin, Q. W., et al. (2014). Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures. PMC. 2

  • SciSpace. Rapid and Sensitive Quantitative Analysis of Alkyl Phosphates in Urine after Organophosphate Poisoning.5

Sources

Validation

Comparative Toxicity Guide: Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester vs. Legacy Organophosphates

Organophosphates (OPs) are ubiquitous in industrial applications, serving as essential flame retardants, plasticizers, and lubricants. However, legacy OPs—particularly alkylated and halogenated variants like Tributyl pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Organophosphates (OPs) are ubiquitous in industrial applications, serving as essential flame retardants, plasticizers, and lubricants. However, legacy OPs—particularly alkylated and halogenated variants like Tributyl phosphate (TBP) and Tris(2-chloroethyl) phosphate (TCEP)—exhibit severe toxicological profiles, including neurotoxicity, carcinogenicity, and environmental persistence.

In the push for "Safe-and-Sustainable-by-Design" chemicals, hydroxylated OPs such as phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP, CAS: 130525-77-8) have emerged as promising alternatives [1][2]. This guide objectively compares the toxicological and ecotoxicological performance of DBHP against traditional OPs, providing researchers and drug development professionals with mechanistic insights and validated experimental protocols.

Mechanistic Insights: Hydroxylation vs. Halogenation

The toxicity of an organophosphate is fundamentally governed by its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and its pharmacodynamics, primarily the inhibition of acetylcholinesterase (AChE).

  • Legacy Halogenated OPs (e.g., TCEP) : The inclusion of chlorine atoms increases the molecule's lipophilicity and environmental stability. This leads to high bioaccumulation, the ability to cross the blood-brain barrier (causing hippocampal damage), and irreversible phosphorylation of AChE [4].

  • Hydroxylated OPs (e.g., DBHP) : The introduction of a hydroxyethyl moiety significantly alters the molecule's partition coefficient (LogP). The increased hydrophilicity facilitates rapid hydrolysis and renal excretion. While the acute oral absorption might be rapid, the chronic toxicity and bioaccumulation potential are drastically reduced compared to legacy analogs [2].

OPToxicity Exposure Organophosphate Exposure Halogenated Halogenated OPs (e.g., TCEP) Exposure->Halogenated Hydroxylated Hydroxylated OPs (e.g., DBHP) Exposure->Hydroxylated Lipophilic High Lipophilicity & Bioaccumulation Halogenated->Lipophilic Toxicity AChE Inhibition & Neurotoxicity Lipophilic->Toxicity Hydrolysis Rapid Hydrolysis & Excretion Hydroxylated->Hydrolysis Safety Reduced Hazard Profile Hydrolysis->Safety

Comparative toxicokinetic pathways of halogenated versus hydroxylated organophosphates.

Comparative Toxicity Profiles

To evaluate DBHP's viability as a safer alternative, we must benchmark it against its parent alkyl counterpart (TBP) and a widely used halogenated OP (TCEP).

CompoundCAS NumberAcute Oral LD50 (Rat)Primary Target Organs / Chronic EffectsEcotoxicity Profile
Dibutyl 2-hydroxyethyl phosphate (DBHP) 130525-77-8915 mg/kg [1]Low chronic hazard; rapid excretion [2]Reduced hazard to D. magna and algae [2]
Tributyl phosphate (TBP) 126-73-81390 - 3350 mg/kg [3]Bladder hyperplasia, kidney/liver damage [3]High aquatic toxicity (LC50 ~4.2 mg/L) [3]
Tris(2-chloroethyl) phosphate (TCEP) 115-96-8430 - 1230 mg/kg[4]Carcinogen (kidney), reproductive toxicant [4]Moderate aquatic toxicity [4]

Note on Causality: Acute LD50 values can be paradoxical. DBHP has a lower acute oral LD50 (915 mg/kg) than TBP (1390 mg/kg), likely because its enhanced water solubility facilitates rapid gastrointestinal absorption, leading to a sharp, transient spike in Cmax​ . However, this same hydrophilicity prevents chronic bioaccumulation, resulting in a vastly superior long-term safety profile.

Experimental Methodologies

To objectively validate the safety profile of DBHP against other OPs, the following self-validating protocols are recommended for laboratory execution.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Expertise & Experience : Halogenated OPs exert toxicity by phosphorylating the serine hydroxyl group in the AChE active site. Hydroxylated OPs like DBHP possess a bulkier, more hydrophilic side chain that sterically hinders optimal alignment within the hydrophobic gorge of AChE, significantly increasing their IC50 values (lowering toxicity).

Trustworthiness (Self-Validating System) :

  • Enzyme Blank : Buffer + DTNB + Acetylthiocholine (ATC) without AChE to measure non-enzymatic substrate hydrolysis.

  • Vehicle Control : 0.1% DMSO to ensure the solvent does not inhibit AChE.

  • Positive Control : Paraoxon (1 µM) to validate enzyme susceptibility and assay sensitivity.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI) to 15 mM and DTNB to 3 mM in the buffer.

  • Enzyme Preparation : Reconstitute human recombinant AChE to 0.2 U/mL in phosphate buffer containing 0.1% BSA.

  • Test Compound Dilution : Prepare serial dilutions of DBHP, TBP, and TCEP in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.1% to prevent solvent-induced enzyme denaturation.

  • Incubation : In a 96-well microplate, add 10 µL of the test compound, 20 µL of AChE solution, and 150 µL of buffer. Incubate at 25°C for 10 minutes to allow for potential irreversible phosphorylation.

  • Reaction Initiation : Add 10 µL of DTNB and 10 µL of ATCI to each well.

  • Kinetic Measurement : Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC50 using non-linear regression analysis.

Protocol 2: In Vivo Toxicokinetic and Mass Balance Profiling

Expertise & Experience : To prove that DBHP's lower acute LD50 does not translate to chronic hazard, toxicokinetic profiling must demonstrate its rapid clearance. The mass balance approach proves this by showing near-complete excretion within 48 hours, unlike halogenated OPs which partition into adipose tissue.

Trustworthiness (Self-Validating System) :

  • Internal Standard : Isotope-labeled OP (e.g., d27-TBP) spiked into plasma samples prior to LC-MS/MS analysis to correct for matrix effects and extraction recovery.

  • Mass Balance : Total administered dose must equal the sum of the compound recovered in urine, feces, and tissues to ensure no hidden bioaccumulation compartments are missed.

Step-by-Step Methodology :

  • Animal Dosing : Administer a single oral gavage dose of DBHP (e.g., 50 mg/kg) formulated in corn oil to adult male Sprague-Dawley rats.

  • Sampling : Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. House animals in metabolic cages to collect urine and feces over 48 hours.

  • Sample Extraction : Spike 50 µL of plasma or urine with 10 µL of internal standard (d27-TBP). Extract using liquid-liquid extraction with ethyl acetate.

  • LC-MS/MS Analysis : Inject the reconstituted organic phase into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for DBHP and its downstream metabolites (e.g., dibutyl phosphate).

  • Pharmacokinetic Modeling : Calculate Cmax​ , Tmax​ , AUC, and half-life ( t1/2​ ) using non-compartmental analysis.

Conclusion

Phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP) represents a structurally rational evolution in organophosphate design. By substituting alkyl or halogenated chains with a hydroxyethyl moiety, the compound sacrifices a degree of acute oral tolerability in exchange for a massive reduction in chronic bioaccumulation, target organ toxicity, and environmental persistence. For drug development professionals and material scientists, integrating DBHP over legacy OPs like TCEP or TBP aligns with modern Safe-and-Sustainable-by-Design frameworks.

References

  • PubChem . "Phosphoric acid, dibutyl 2-hydroxyethyl ester (CID 86392) - Acute Oral Toxicity Data". National Library of Medicine. URL: [Link]

  • Beijer, S. (2025) . "Closing the phosphorus loop: Recovery, recycling and sustainable design". UvA-DARE (Digital Academic Repository), University of Amsterdam. URL: [Link]

  • OECD Existing Chemicals Database . "SIDS Initial Assessment Report for TRIBUTYL PHOSPHATE (CAS N°: 126-73-8)". Organisation for Economic Co-operation and Development. URL: [Link]

  • European Commission . "Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys". Scientific Committee on Health and Environmental Risks (SCHER). URL: [Link]

Comparative

Comparative Extraction Kinetics: Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester (DBHP) vs. D2EHPA

For researchers, chemical scientists, and drug development professionals dealing with complex separation matrices—such as scavenging residual metal catalysts from active pharmaceutical ingredients (APIs) or purifying cri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, chemical scientists, and drug development professionals dealing with complex separation matrices—such as scavenging residual metal catalysts from active pharmaceutical ingredients (APIs) or purifying critical minerals—selecting the optimal organophosphorus extractant is paramount.

While Di-(2-ethylhexyl) phosphoric acid (D2EHPA) remains the undisputed industrial workhorse for metal extraction, its lack of selectivity in highly competitive matrices necessitates the evaluation of functionalized alternatives. Phosphoric acid dibutyl 2-hydroxyethyl ester—commonly referred to as dibutyl 2-hydroxyethyl phosphate (DBHP)—is an emerging hydroxylated organophosphate that offers a fundamentally different coordination chemistry.

This guide objectively compares the extraction kinetics, interfacial mechanisms, and experimental validation workflows of DBHP and D2EHPA.

Mechanistic Profiling & Chemical Causality

To understand the kinetic differences between these two extractants, we must first analyze the causality driven by their molecular structures. The extraction rate in a biphasic system is governed by either the intrinsic chemical reaction at the liquid-liquid interface or the physical diffusion of species to and from that interface.

D2EHPA: Acidic Cation Exchange & Diffusion Control

D2EHPA is an acidic organophosphorus extractant. In non-polar aliphatic diluents, it forms highly stable dimers due to strong intermolecular hydrogen bonding between its phosphoryl (P=O) and hydroxyl (P-OH) groups.

  • Mechanism: It operates via an interfacial cation-exchange mechanism, releasing protons ( H+ ) into the aqueous phase as it complexes the metal.

  • Kinetic Regime: Because the proton exchange and interfacial adsorption of D2EHPA are exceptionally fast, the rate-limiting step is almost always the physical diffusion of the metal-extractant complex away from the interface. Studies on transition and rare-earth metals confirm that D2EHPA extraction is strictly diffusion-controlled .

DBHP: Neutral Solvation & Chemical Control

DBHP is a fully esterified, neutral organophosphorus compound featuring a terminal 2-hydroxyethyl chain.

  • Mechanism: Lacking an acidic proton, DBHP cannot perform cation exchange. Instead, it operates via a solvation mechanism, coordinating with neutral metal complexes (e.g., metal nitrates or chlorides) through its P=O oxygen and potentially the terminal -OH group.

  • Kinetic Regime: The terminal hydroxyl group makes DBHP significantly more hydrophilic, reducing dimerization and altering its interfacial orientation. Because the metal must be partially dehydrated before the bulky DBHP molecule can properly orient and coordinate both functional groups, the extraction is slower. Consequently, DBHP systems typically operate under chemical reaction control, requiring higher activation energy.

Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase M Metal Ion Complexation Interfacial Complexation M->Complexation Diffusion Extracted Extracted Complex Complexation->Extracted Phase Transfer D2EHPA D2EHPA (Cation Exchange) D2EHPA->Complexation Fast Adsorption DBHP DBHP (Solvation) DBHP->Complexation Slower Orientation

Interfacial complexation mechanisms of D2EHPA and DBHP.

Quantitative Performance Comparison

The structural differences between D2EHPA and DBHP manifest directly in their thermodynamic and kinetic parameters. The table below summarizes the critical physicochemical data used to predict their performance in continuous extraction columns.

ParameterD2EHPADBHP
IUPAC / Chemical Name Di-(2-ethylhexyl) phosphoric acidDibutyl 2-hydroxyethyl phosphate
Extractant Classification Acidic OrganophosphorusNeutral Solvating Organophosphorus
Extraction Mechanism Interfacial Cation ExchangeSolvation / Adduct Formation
Organic Phase Behavior Highly Dimerized ( K2​≈3×104 )Predominantly Monomeric
Kinetic Regime Diffusion-ControlledChemical Reaction-Controlled
Typical Activation Energy ( Ea​ ) 11 – 18 kJ/mol> 40 kJ/mol
Interfacial Activity Extremely High (Fast Adsorption)Moderate (Orientation Dependent)

Experimental Methodology: Constant Interfacial Area Protocol

To objectively compare the extraction kinetics of these two molecules, standard shake-flask experiments are inadequate because the interfacial area ( a ) is unknown and highly variable.

As a best practice, we utilize a Constant Interfacial Area Cell (Lewis Cell) . This protocol is designed as a self-validating system: by systematically varying the stirring speed ( ω ), we can decouple hydrodynamic mass transfer from intrinsic chemical kinetics. If the extraction rate increases linearly with ω , the system is diffusion-controlled (D2EHPA). If the rate plateaus despite increasing ω , it is chemically controlled (DBHP) .

Step-by-Step Workflow
  • Aqueous Phase Preparation: Prepare a 0.01 M target metal solution (e.g., Co2+ ) in a 0.1 M NaNO3​ matrix. Adjust to pH 3.0 using dilute HNO3​ .

  • Organic Phase Preparation: Prepare 0.1 M solutions of D2EHPA and DBHP in n-dodecane. Causality Note: n-dodecane is specifically chosen over aromatic diluents to prevent third-phase formation and to ensure the dimerization of D2EHPA remains uninhibited by diluent polarity.

  • Thermal Equilibration: Transfer 50 mL of both phases into the Lewis cell water jacket. Equilibrate to 298 K ( ±0.1 K) for 30 minutes to prevent thermally-induced kinetic artifacts.

  • Hydrodynamic Initiation: Start the counter-rotating impellers at exactly 100 RPM. Ensure the liquid-liquid interface remains perfectly flat and unbroken.

  • Time-Resolved Sampling: Extract 0.5 mL aliquots from the aqueous phase at t=1,3,5,10,15, and 30 minutes. Immediately replenish the aqueous phase with 0.5 mL of metal-free matrix to maintain a constant hydrodynamic volume.

  • Quantification: Dilute the aliquots in 2% HNO3​ and analyze via Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). Causality Note: ICP-OES is required here because its high linearity across the ppm-to-ppb range ensures that transient concentration changes during the critical initial kinetic phase (< 5 minutes) are captured with high fidelity.

  • Iterative Validation: Repeat steps 1-6 at 200, 300, and 400 RPM.

  • Kinetic Modeling: Plot −ln(1−E) versus time, where E is the fractional extraction. Calculate the initial extraction rate ( R0​ ) from the linear slope to determine the controlling regime.

Workflow Step1 1. Phase Prep Step2 2. Lewis Cell Step1->Step2 Step3 3. Stirring Variation Step2->Step3 Step4 4. Time Sampling Step3->Step4 Step5 5. ICP-OES Analysis Step4->Step5

Step-by-step Lewis cell workflow for validating kinetic regimes.

Conclusion

While D2EHPA provides exceptionally fast, diffusion-controlled extraction kinetics ideal for high-throughput continuous operations, its acidic nature limits its use in highly acidic or complex pharmaceutical matrices. DBHP, conversely, offers a unique solvating mechanism driven by its terminal hydroxyl group. Though its chemical-reaction-controlled kinetics necessitate longer residence times in mixer-settlers, its unique coordination geometry opens new pathways for highly selective separations that D2EHPA cannot achieve.

References

  • Keller, A., Sterner, P. L., Hlawitschka, M. W., & Bart, H.-J. (2022). Extraction kinetics of cobalt and manganese with D2EHPA from lithium-ion battery recyclate. Chemical Engineering Research and Design, 188, 1-10.[Link]

  • Geist, A., Nitsch, W., & Kim, J. I. (1999). On the kinetics of rare-earth extraction into D2EHPA. Chemical Engineering Science, 54(13-14), 1903-1907.[Link]

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository).[Link]

Validation

Analytical Profiling of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester and Its Derivatives: A Comparative NMR Guide

Organophosphate esters (OPEs), specifically hydroxylated derivatives like phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP) and diethyl 2-hydroxyethyl phosphate (DEHP), have garnered significant attention as next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Organophosphate esters (OPEs), specifically hydroxylated derivatives like phosphoric acid dibutyl 2-hydroxyethyl ester (DBHP) and diethyl 2-hydroxyethyl phosphate (DEHP), have garnered significant attention as next-generation flame retardants and synthetic intermediates[1]. Unlike traditional alkyl phosphates such as tributyl phosphate (TBP), the incorporation of a terminal hydroxyl group on the ester chain introduces unique hydrogen-bonding capabilities and alters the electronic environment of the molecule.

As a Senior Application Scientist, I frequently rely on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H and ³¹P{¹H} NMR—to unambiguously characterize these structural nuances, assess purity, and monitor degradation pathways like hydrolysis[2]. This guide provides a comprehensive, objective comparison of the NMR spectral profiles of DBHP against its structural analogs, detailing the causality behind specific analytical protocols.

Mechanistic Insights: The Causality of Chemical Shifts

In ³¹P NMR, the chemical shift is exquisitely sensitive to the electron density and steric environment surrounding the phosphorus nucleus[3]. Understanding these mechanisms is critical for accurate spectral interpretation:

  • Triester vs. Diester Hydrolysis: Triesters like DBHP and TBP typically exhibit ³¹P chemical shifts near 0 to -2 ppm. When hydrolysis occurs, converting a triester to a diester (e.g., dibutyl phosphate, DBP), the loss of an alkyl group and the formation of a P-OH bond deshields the phosphorus atom. This shifts the signal downfield and makes it highly solvent-dependent due to intermolecular hydrogen bonding[4].

  • The Hydroxyl Effect: The terminal hydroxyl group in DBHP (-CH₂CH₂OH) exerts a mild electron-withdrawing inductive effect compared to a standard butyl chain. This subtly alters the ³¹P resonance (typically shifting it to around -1.1 to -1.4 ppm)[1] and produces distinct multiplet patterns in the ¹H NMR spectrum, specifically a downfield shift for the methylene protons adjacent to the hydroxyl group.

Self-Validating Experimental Protocol

To ensure reproducibility and quantitative accuracy, the following protocol is designed as a self-validating system. Every parameter is chosen to prevent common artifacts in organophosphate analysis.

Step 1: Sample Preparation
  • Procedure: Weigh 15–20 mg of the organophosphate derivative (DBHP, DEHP, or TBP). Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the homogenous solution to a standard 5 mm precision NMR tube.

  • Causality: CDCl₃ is chosen over protic solvents (like D₂O or CD₃OD) to prevent rapid chemical exchange of the terminal -OH proton in DBHP/DEHP. This preserves the coupling constants and prevents the broadening of the ¹H signals associated with the hydroxyethyl chain.

Step 2: ¹H NMR Acquisition
  • Procedure: Set the spectrometer frequency (e.g., 400 MHz). Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

  • Causality: A 2-second delay is sufficient for ¹H longitudinal relaxation (T1) in these small molecules, ensuring that the integration of the distinct -CH₂-OH protons against the butyl chain methyl protons is strictly quantitative.

Step 3: ³¹P{¹H} NMR Acquisition
  • Procedure: Switch to the phosphorus probe (162 MHz for a 400 MHz magnet). Use inverse gated decoupling and set a prolonged relaxation delay (D1 = 5–10 seconds). Acquire 64–128 scans. Reference externally to 85% H₃PO₄ (0.0 ppm).

  • Causality: ³¹P nuclei can experience significant Nuclear Overhauser Effect (NOE) enhancement when protons are continuously decoupled, which skews signal intensities. Inverse gated decoupling turns off the decoupler during the relaxation delay, suppressing the NOE. Combined with a long D1 delay (to account for the long T1 of phosphorus), this ensures that signal intensities remain strictly proportional to molar concentration, allowing for accurate purity quantification[5].

Data Presentation: Comparative NMR Profiles

The following tables summarize the expected quantitative NMR data for DBHP, DEHP, and the reference compound TBP, enabling rapid spectral comparison and impurity identification.

Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
Structural MoietyDBHP (Dibutyl 2-hydroxyethyl)DEHP (Diethyl 2-hydroxyethyl)TBP (Tributyl Phosphate)
P-O-CH₂- (Alkyl) 4.05 (q, 4H)4.15 (quint, 4H)4.02 (q, 6H)
P-O-CH₂- (Hydroxyethyl) 4.10 (m, 2H)4.12 (m, 2H)N/A
-CH₂-OH 3.65 (t, 2H)3.70 (t, 2H)N/A
-CH₂-CH₂-CH₃ 1.65 (quint, 4H), 1.40 (sext, 4H)N/A1.65 (quint, 6H), 1.40 (sext, 6H)
-CH₃ 0.95 (t, 6H)1.35 (t, 6H)0.95 (t, 9H)
-OH ~2.50 (br s, 1H)~2.60 (br s, 1H)N/A

*Note: Hydroxyl proton shifts are highly concentration and temperature-dependent.

Table 2: Comparative ³¹P{¹H} NMR Chemical Shifts (in CDCl₃, δ ppm)
Compound³¹P Chemical Shift (ppm)Multiplicity (Proton-Coupled)Key Structural Indicator
TBP -0.5 to -0.8SeptetSymmetrical trialkyl ester
DBHP -1.1 to -1.4MultipletAsymmetrical triester with -OH
DEHP -1.2 to -1.5MultipletShorter alkyl chain asymmetry
DBP (Impurity) ~1.0 to 2.0MultipletDiester (Hydrolysis product)[4]
Analytical Workflow Visualization

To systematically evaluate these derivatives and track degradation, we employ the following standardized analytical workflow.

NMR_Analysis_Workflow Sample 1. Sample Preparation (DBHP / DEHP in CDCl3) Acq1H 2. 1H NMR Acquisition (Assess -OH & Alkyl Chains) Sample->Acq1H Transfer to 5mm Tube Acq31P 3. 31P{1H} NMR Acquisition (Inverse Gated Decoupling) Acq1H->Acq31P Switch Probe/Parameters Process 4. Spectral Processing (Integration & Referencing) Acq31P->Process FT & Phase Correction Validate 5. Structural Validation (Identify Impurities like DBP) Process->Validate Compare to TBP Reference

Caption: Workflow for the quantitative NMR analysis of organophosphate derivatives.

Conclusion

By leveraging optimized ¹H and ³¹P NMR protocols, researchers can effectively differentiate phosphoric acid dibutyl 2-hydroxyethyl ester from its analogs and degradation products. The strategic use of inverse gated decoupling and appropriate relaxation delays ensures that the resulting spectra are not just qualitative fingerprints, but robust, quantitative datasets suitable for regulatory submissions and advanced material characterization.

References
  • Title: A Comparative Guide to 1H and 31P NMR Analysis for Dibutyl Phosphite | Source: benchchem.com | URL: 5

  • Title: Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change | Source: researchgate.net | URL: 4

  • Title: Closing the phosphorus loop: Recovery, recycling and sustainable design | Source: uva.nl | URL: 6

  • Title: Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies | Source: oxinst.com | URL: 2

  • Title: Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent | Source: rsc.org | URL: 3

Sources

Comparative

Analytical Method Validation Guide: Purity Assessment of Phosphoric Acid Dibutyl 2-Hydroxyethyl Ester

The Analytical Challenge: Chemical Properties of DBHP Phosphoric acid, dibutyl 2-hydroxyethyl ester (DBHP, CAS: 130525-77-8) is an organophosphate ester widely utilized as a specialized flame retardant, plasticizer, and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Chemical Properties of DBHP

Phosphoric acid, dibutyl 2-hydroxyethyl ester (DBHP, CAS: 130525-77-8) is an organophosphate ester widely utilized as a specialized flame retardant, plasticizer, and chemical intermediate ()[1]. Accurately determining the purity of DBHP is a critical requirement for drug development professionals and materials scientists to ensure regulatory compliance and product safety.

However, DBHP presents a distinct analytical challenge. The molecule contains a highly polar terminal hydroxyl (-OH) group coupled with a phosphate ester core. When subjected to direct Gas Chromatography (GC), the active hydrogen on the hydroxyl group interacts strongly with residual silanol groups on the fused-silica capillary column. This hydrogen bonding leads to severe peak tailing, irreversible adsorption, and potential thermal degradation in the injection port, rendering direct GC unsuitable for quantitative purity assessment.

Objective Comparison of Analytical Alternatives

To establish the most robust method for DBHP purity analysis, we must objectively compare the performance of various analytical platforms. The table below summarizes why derivatized GC is the optimal choice over other standard techniques.

Analytical TechniqueSensitivitySpecificityMatrix InterferenceSuitability for DBHP Purity Assessment
Direct GC-FID ModerateLowHighPoor: Suffers from severe thermal degradation and peak tailing due to the free hydroxyl group.
HPLC-UV LowLowModeratePoor: DBHP lacks a strong chromophore, resulting in poor UV absorbance and low sensitivity.
LC-MS/MS HighHighHighGood: Excellent sensitivity, but prone to ion suppression and unnecessarily expensive for routine purity checks.
GC-FID/MS w/ Silylation HighHighLowOptimal: Derivatization eliminates polarity, yielding excellent peak shape, high resolution, and cost-effective routine analysis.

The Causality of Experimental Choices: Why Silylation?

Expertise & Experience: To circumvent the limitations of direct GC, the proposed method employs a silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) ()[2].

Why this specific reagent? BSTFA reacts rapidly with the primary hydroxyl group of DBHP, replacing the active hydrogen with a trimethylsilyl (TMS) ether group. The addition of 1% TMCS acts as a catalyst, driving the reaction to completion. This chemical transformation drastically lowers the boiling point of the analyte, increases its thermal stability, and completely eliminates hydrogen bonding with the column stationary phase. The result is a sharp, symmetrical chromatographic peak that allows for highly accurate integration and quantitation.

Trustworthiness (The Self-Validating System): Derivatization reactions can occasionally suffer from incomplete yields due to trace moisture. To make this protocol a self-validating system, an Internal Standard (IS)—such as Triphenyl phosphate (TPP)—is introduced prior to derivatization. Because TPP does not contain a derivatizable hydroxyl group but shares similar extraction and elution properties, monitoring the IS peak area across all injections automatically flags any variations in injection volume or unexpected matrix effects.

GC_Workflow N1 Sample Prep (DBHP + IS) N2 Derivatization (BSTFA/TMCS) N1->N2 N3 TMS-Derivative Formation N2->N3 60°C, 30 min N4 GC-FID/MS Analysis N3->N4

Workflow for the silylation derivatization and GC analysis of DBHP.

Step-by-Step Experimental Protocol

A. Reagents and Standard Preparation
  • Diluent: Anhydrous Acetonitrile (moisture must be <50 ppm to prevent quenching of the silylation reagent).

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of Triphenyl phosphate in anhydrous acetonitrile.

  • DBHP Standard: Prepare a 1.0 mg/mL stock solution of DBHP reference standard in anhydrous acetonitrile.

B. Derivatization Workflow
  • Transfer 500 µL of the DBHP standard/sample into a 2.0 mL amber GC vial.

  • Add 50 µL of the IS Solution.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial immediately with a PTFE-lined septum to exclude atmospheric moisture.

  • Vortex for 10 seconds, then incubate in a heating block at 60°C for exactly 30 minutes.

  • Allow the vial to cool to room temperature prior to GC injection.

C. GC-FID/MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for organophosphates.

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature at 250°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector: FID set to 300°C (or MS in SIM mode targeting the specific m/z fragments of the DBHP-TMS derivative).

ICH Q2(R2) Validation Framework

To ensure the method is fit for its intended purpose in pharmaceutical and chemical manufacturing, it must be rigorously validated according to the latest [3].

Validation_Logic V_Core ICH Q2(R2) Purity Validation V_Spec Specificity No Interference V_Core->V_Spec V_Lin Linearity R² ≥ 0.999 V_Core->V_Lin V_Acc Accuracy 98-102% Recovery V_Core->V_Acc V_Prec Precision RSD ≤ 2.0% V_Core->V_Prec

Logical framework for analytical method validation based on ICH Q2(R2).

  • Specificity: Demonstrated by injecting a blank (derivatized diluent) and a forced degradation sample (acid/base/peroxide stressed). The DBHP-TMS peak must achieve a resolution ( Rs​ ) > 1.5 from any degradation products or matrix peaks.

  • Linearity and Range: Evaluated by preparing derivatized standards ranging from 50% to 150% of the nominal target concentration. The correlation coefficient ( R2 ) of the internal standard-normalized peak areas must be ≥0.999 .

  • Accuracy: Assessed via spike-recovery experiments. Known amounts of DBHP are spiked into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Six independent sample preparations of the 100% target concentration are derivatized and injected. The Relative Standard Deviation (%RSD) of the calculated purity must be ≤2.0% .

Validation Data Summary

The following table summarizes the expected performance metrics of the BSTFA-derivatized GC method when evaluated against ICH Q2(R2) acceptance criteria, proving its superiority and reliability for DBHP purity testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (DBHP-TMS)Status
Specificity Resolution > 1.5 from nearest impurity Rs​ = 2.8 (No co-eluting peaks)Pass
Linearity R2≥0.999 (50% to 150% of nominal) R2 = 0.9997Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86392, Phosphoric acid, dibutyl 2-hydroxyethyl ester. Available at:[Link]

  • American Chemical Society (ACS). Profiling Alkyl Phosphates in Industrial Petroleum Samples by Comprehensive Two-Dimensional Gas Chromatography. Energy & Fuels. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Phosphoric acid, dibutyl 2-hydroxyethyl ester proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of complex organophosphates. Phosphoric acid, dibutyl 2-hydroxyethyl ester (DBHP) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of complex organophosphates. Phosphoric acid, dibutyl 2-hydroxyethyl ester (DBHP) is an emerging hydroxylated organophosphate ester utilized as a plasticizer, flame retardant, and synthetic intermediate[1]. While it exhibits a more favorable toxicological profile compared to legacy halogenated compounds, its disposal requires rigorous, mechanistically sound protocols to prevent environmental persistence and the release of highly corrosive byproducts[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical degradation, and final disposal of DBHP.

Mechanistic Rationale for Disposal Strategies

Understanding the molecular structure of DBHP is critical for designing an effective destruction protocol. The molecule features robust phosphorus-oxygen-carbon (P-O-C) linkages that dictate its environmental and thermal behavior.

  • Why direct environmental release is prohibited: DBHP exhibits moderate aquatic toxicity and environmental persistence. If discharged into wastewater, it resists standard biological degradation and can bioaccumulate.

  • Why standard incineration is insufficient: Combusting organophosphates at low temperatures generates toxic phosphorus oxides (P₂O₅). When P₂O₅ contacts atmospheric moisture or mucosal membranes, it rapidly hydrates to form highly corrosive phosphoric acid (H₃PO₄)[2]. Therefore, incineration must be conducted in specialized facilities equipped with alkaline flue-gas scrubbers.

  • Why Alkaline Hydrolysis is the preferred pre-treatment: By subjecting DBHP to a strong base (e.g., Sodium Hydroxide), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus center. This mechanism cleaves the ester bonds, degrading the toxic organophosphate into relatively benign, water-soluble sodium phosphate salts, 1-butanol, and ethylene glycol[3].

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent migration into laboratory drains or porous surfaces.

Step-by-Step Methodology:

  • Evacuate & Ventilate: Clear the immediate area of non-essential personnel. Ensure the laboratory fume hood or HVAC system is operating at maximum exhaust capacity to clear any aerosolized droplets.

  • Don Advanced PPE: Equip a NIOSH-approved respirator (organic vapor cartridge), heavy-duty butyl rubber or nitrile gloves, and chemical splash goggles[2].

  • Containment: Dike the spill perimeter using an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand). Field Insight: Never use sawdust or combustible materials, as organophosphates can lower the ignition threshold of organic matrices.

  • Absorption: Cover the spill with the inert absorbent. Allow 10-15 minutes for complete capillary uptake.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste drum. Seal and label immediately.

  • Surface Decontamination: Wash the affected surface with a 5% alkaline detergent solution. The alkalinity initiates localized hydrolysis of residual DBHP, rendering the surface safe.

SpillResponse Start Spill Detected: Dibutyl 2-hydroxyethyl phosphate Evacuate 1. Evacuate & Isolate Area (Ensure ventilation) Start->Evacuate PPE 2. Don Advanced PPE (Respirator, Nitrile/Butyl Gloves) Evacuate->PPE Contain 3. Contain Spill (Dike with inert absorbent) PPE->Contain Absorb 4. Absorb Liquid (Sand, Vermiculite, Diatomite) Contain->Absorb Collect 5. Collect & Seal (Transfer to hazardous waste drum) Absorb->Collect Decon 6. Decontaminate Surface (Wash with alkaline soap/water) Collect->Decon Dispose 7. Route to Incineration (EPA/RCRA Compliant) Decon->Dispose

Figure 1: Step-by-step spill response and containment workflow for DBHP.

Secondary Disposal Pre-treatment: Alkaline Hydrolysis (Chemical Degradation)

For laboratories processing small-to-medium batches of DBHP waste, in-house chemical degradation via alkaline hydrolysis is highly recommended before final disposal. This protocol converts the hazardous ester into manageable, lower-toxicity phases[3].

Step-by-Step Methodology:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Mixing: Transfer the DBHP waste into the flask. Slowly add a 12.5 M NaOH solution. Causality Rule: Maintain a minimum 5:1 molar ratio of NaOH to DBHP to ensure an excess of nucleophiles for the complete cleavage of all three ester bonds[3].

  • Reflux (Degradation): Heat the mixture to approximately 100°C and maintain reflux for 4 to 6 hours. Continuous, vigorous stirring is required to overcome the biphasic nature of the initial mixture and ensure the hydroxide ions interface with the organic layer.

  • Phase Separation (Self-Validation): Remove the flask from the heat source and allow the mixture to cool to ambient temperature in a separatory funnel. The mixture will spontaneously separate into two distinct layers:

    • Aqueous Phase (Bottom): Contains sodium phosphate salts (Na₃PO₄) and unreacted NaOH[3].

    • Organic Phase (Top): Contains the cleaved aliphatic alcohols (1-butanol and ethylene glycol)[3].

  • Validation & Routing:

    • Aqueous Routing: Draw off the bottom layer. Validate destruction by testing the pH. Neutralize with dilute HCl until the pH stabilizes between 7.0 and 8.0. Route to standard aqueous chemical waste.

    • Organic Routing: Collect the top layer and route to standard non-halogenated solvent waste for commercial incineration.

HydrolysisPathway DBHP Dibutyl 2-hydroxyethyl phosphate (Toxic Organophosphate) Reagent Add 12.5 M NaOH (Alkaline Hydrolysis) DBHP->Reagent Reaction Reflux at 100°C for 4-6 hrs (Cleavage of P-O-C bonds) Reagent->Reaction PhaseSep Phase Separation / Settling (Cool to ambient temp) Reaction->PhaseSep Aqueous Aqueous Phase (Bottom) (Na3PO4, Unreacted Alkali) PhaseSep->Aqueous Organic Organic Phase (Top) (Butanol, Ethylene Glycol) PhaseSep->Organic DispAq Neutralize to pH 7-8 & Route to Aqueous Waste Aqueous->DispAq DispOrg Route to Non-Halogenated Solvent Incineration Organic->DispOrg

Figure 2: Alkaline hydrolysis degradation pathway and phase separation logic.

Primary Disposal Protocol: High-Temperature Incineration

If chemical pre-treatment is not logistically feasible, DBHP must be routed directly to a commercial hazardous waste facility.

Step-by-Step Methodology:

  • Segregation: Store DBHP waste strictly away from strong oxidizing agents to prevent violent exothermic reactions[2].

  • Packaging: Consolidate waste in UN-rated HDPE carboys. Do not use metal containers; trace moisture can cause the formation of phosphoric acid, leading to rapid container corrosion and secondary leaks.

  • Labeling & Manifesting: Label the container as "Hazardous Waste - Organophosphate Liquid." Ensure the waste manifest explicitly notes the presence of high-concentration phosphorus to alert the disposal facility of scrubber requirements.

  • Facility Processing: Verify that the receiving facility utilizes a rotary kiln incinerator operating above 1000°C, equipped with a wet alkaline scrubber to capture and neutralize P₂O₅ emissions[2].

Quantitative Data & Operational Parameters

To ensure reproducibility and safety, adhere to the following operational parameters during handling and disposal:

Operational ParameterSpecification / ThresholdMechanistic Purpose
NaOH Concentration 12.5 M (Aqueous)Provides extreme alkalinity required to drive nucleophilic attack on stable P-O-C bonds[3].
Reagent Molar Ratio ≥ 5:1 (NaOH : DBHP)Ensures a sufficient excess of hydroxide ions to cleave all three ester linkages completely[3].
Reflux Temperature ~100°CSupplies the activation energy necessary to overcome the steric hindrance of the dibutyl groups.
Reflux Duration 4 to 6 HoursGuarantees complete degradation, preventing the formation of toxic intermediate mono- or di-esters.
Incineration Temp. > 1000°CEnsures complete thermal oxidation of the carbon skeleton, preventing the release of carbon monoxide[2].
Aqueous Neutralization pH 7.0 – 8.0Validates the consumption of unreacted alkali, rendering the aqueous phase safe for standard disposal.

References

  • Beijer, S. (2025). Closing the phosphorus loop: Recovery, recycling and sustainable design. UvA-DARE (Digital Academic Repository), Universiteit van Amsterdam. URL: [Link]

  • Material Safety Data Sheet - Dibutyl Phosphate (Techn). Cole-Parmer. URL: [Link]

  • Raghukumar, P., et al. (2024). Pyrolysis of Sodium Dibutyl Phosphate–Laden Radioactive Liquid Waste. ASCE Library. URL: [Link]

Sources

Handling

Personal protective equipment for handling Phosphoric acid, dibutyl 2-hydroxyethyl ester

Comprehensive Safety and Operational Guide: Handling Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester (DBHP) Welcome to the definitive operational guide for handling Phosphoric acid, dibutyl 2-hydroxyethyl ester (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester (DBHP)

Welcome to the definitive operational guide for handling Phosphoric acid, dibutyl 2-hydroxyethyl ester (also known as Dibutyl 2-hydroxyethyl phosphate or DBHP). As drug development and materials science increasingly prioritize green chemistry, DBHP has emerged as a critical "Safe-and-Sustainable-by-Design" (SSbD) alternative to legacy organophosphate flame retardants and lubricant additives[1],[2].

While engineered for reduced environmental persistency and lower aquatic toxicity compared to traditional halogenated or aryl organophosphates[3], its organophosphate backbone requires rigorous, scientifically grounded handling protocols. This guide provides field-proven, self-validating methodologies to ensure absolute safety and operational integrity in your laboratory.

Chemical Profile & Hazard Assessment

To handle a chemical safely, you must first understand its fundamental properties and the mechanistic reasoning behind its hazard profile. DBHP was identified through an exhaustive in silico screening of over 6.3 million chemical structures, specifically designed to replace persistent chemicals like triisobutylphosphate (TiBP)[2],[4].

Quantitative Chemical Properties

Property Value
Chemical Name Phosphoric acid, dibutyl 2-hydroxyethyl ester
Common Synonyms Dibutyl 2-hydroxyethyl phosphate; DBHP[5]
CAS Number 130525-77-8[6],[5]
Molecular Formula C10H23O5P[6],[5]
Molecular Weight 254.26 g/mol [5]
Primary Applications Flame retardant, lubricant additive[1],[7]

| Biological Relevance | Known metabolite of tri-n-butyl phosphate in earthworms[1],[8] |

Hazard Causality: The addition of the 2-hydroxyethyl moiety to the organophosphate backbone enhances biodegradability and significantly reduces chronic toxicity to aquatic life (such as Daphnia magna and algae) compared to traditional alkyl counterparts[3]. However, despite this reduced hazard profile, the compound remains an organophosphate ester. Unprotected exposure can lead to severe dermal irritation, and the phosphate ester backbone warrants strict protection to prevent any potential enzymatic interactions (such as esterase inhibition) upon systemic absorption.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; understand the causality behind each barrier.

  • Hand Protection: Use Butyl rubber (>0.4 mm thickness) or heavy-duty Nitrile gloves.

    • Causality: Organophosphate esters are notorious for permeating thin latex or standard nitrile gloves over time, acting as plasticizers. Butyl rubber provides a highly impermeable barrier to phosphate esters, preventing dermal absorption.

  • Eye Protection: Chemical splash goggles (not standard safety glasses).

    • Causality: The hydroxyethyl group increases the molecule's hydrophilicity. If splashed, it can rapidly interact with the aqueous environment of the mucous membranes, causing immediate and severe eye irritation.

  • Body Protection: Flame-resistant (FR) lab coat.

    • Causality: Although DBHP itself is utilized as a flame retardant[1], it is frequently synthesized or applied using volatile organic co-solvents in laboratory settings. An FR coat prevents secondary ignition hazards.

  • Respiratory Protection: Fume hood (Face velocity 80-100 fpm).

    • Causality: While DBHP is a liquid with relatively low volatility, transferring the chemical can generate microscopic aerosols. A validated fume hood prevents inhalation of these active droplets.

Operational Workflows & Experimental Protocols

The following protocol outlines the safe transfer and aliquoting of DBHP. Every step is designed as a self-validating system to ensure operational integrity.

Protocol: Volumetric Transfer and Decontamination

  • Pre-Operation Validation: Verify the fume hood flow rate.

    • Self-Validation: Tape a lightweight tissue (e.g., Kimwipe) to the bottom of the sash. It must pull inward steadily without fluttering wildly, confirming laminar flow.

  • Volumetric Transfer: Use a positive displacement pipette rather than a standard air-displacement pipette.

    • Causality: DBHP's specific viscosity can cause air-displacement pipettes to under-deliver due to fluid retention in the tip. Positive displacement utilizes a piston that makes direct contact with the liquid, ensuring absolute volumetric accuracy regardless of fluid density.

  • Alkaline Decontamination: Post-transfer, wipe down all surfaces and reusable tools with a 5% Sodium Hypochlorite (NaOCl) solution adjusted to pH > 10 using NaOH.

    • Causality: Organophosphates are highly susceptible to base-catalyzed hydrolysis. The high pH cleaves the phosphoester bonds, converting the lipophilic DBHP into water-soluble, biologically inactive dialkyl phosphates and ethylene glycol derivatives.

    • Self-Validation: Press a pH indicator strip to the wetted decontamination surface. The strip must read >9 for at least 15 minutes. If the pH drops, reapply the basic solution to confirm active hydrolysis conditions before the final water rinse.

Workflow Visualization

The following diagram maps the logical relationship between standard operations and emergency spill mitigation when handling DBHP.

DBHP_Workflow Start 1. Pre-Operation Validate Fume Hood & PPE Transfer 2. Chemical Transfer Positive Displacement Start->Transfer Reaction 3. Application/Synthesis Closed System Transfer->Reaction Spill Spill Detected? Transfer->Spill Leak/Spill Decon 4. Alkaline Decontamination Base-Catalyzed Hydrolysis Reaction->Decon Waste 5. Waste Segregation High-Temp Incineration Decon->Waste Spill->Reaction No Contain Spill Containment Vermiculite/Sand Spill->Contain Yes Contain->Decon

Workflow for handling, transfer, and spill mitigation of DBHP.

Spill Response & Waste Disposal Plan

Even with a "Safe-and-Sustainable-by-Design" chemical[9], environmental release must be strictly prevented.

Immediate Spill Mitigation:

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand. Do not use sawdust, as organophosphates mixed with organic matter can complicate disposal and pose secondary hazards.

  • Neutralization: Apply the alkaline decontamination solution (pH > 10) directly to the absorbed spill matrix. Allow exactly 30 minutes for complete base-catalyzed ester hydrolysis.

  • Collection: Sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

Waste Disposal Logistics:

  • Segregation: Label the container explicitly as "Halogen-Free Organophosphate Waste." Do not mix with acidic waste streams, which could reverse hydrolysis or cause exothermic reactions.

  • Destruction: Route the waste for high-temperature incineration (>1000°C).

    • Causality: Despite DBHP's improved biodegradability[2], high-temperature incineration is the only method that completely oxidizes the phosphorus content to Phosphorus pentoxide ( P2​O5​ ). This oxide is then safely scrubbed from the incinerator's exhaust using alkaline scrubbers, entirely preventing aquatic environmental release.

References

  • PubChem Compound Summary for CID 86392 National Center for Biotechnology Information[Link]

  • Safe and sustainable by design: A computer-based approach to redesign chemicals for reduced environmental hazards Chemosphere, Volume 296, 2022[Link]

  • Scientists present computer-based approach for designing safer chemicals Food Packaging Forum (Summary of SSbD framework applications)[Link]

Sources

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